molecular formula C7H15N B176275 N-Allyl-N-tert-butylamine CAS No. 16486-68-3

N-Allyl-N-tert-butylamine

Cat. No.: B176275
CAS No.: 16486-68-3
M. Wt: 113.2 g/mol
InChI Key: MDFOQCKFSUMLET-UHFFFAOYSA-N
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Description

N-Allyl-N-tert-butylamine (CAS 16486-68-3) is a high-purity, nitrogen-based building block supplied as a clear, colorless liquid. With a molecular formula of C7H15N and a molecular weight of 113.20 g/mol, this compound is characterized by its high purity of >98.0% (by GC and non-aqueous titration) and confirmed structure by NMR spectroscopy . Its key physical properties include a boiling point of 112 °C, a flash point of 13 °C, and a specific gravity of 0.76 . This amine is a valuable reagent in polymer and materials science research. It serves as a functionalization agent, where its allyl group can participate in hydrosilylation reactions with Si-H moieties on polymers like poly(hydromethylsiloxane) (PHMS) to incorporate tertiary amine functionalities into the polymer network . These modified polymers can be further quaternized to create materials with antimicrobial properties, providing a pathway to develop new polymeric biocides to combat pathogen resistance . Researchers should note that N-Allyl-N-tert-butylamine is a highly flammable liquid and vapor and causes severe skin burns and eye damage . It is air-sensitive and must be stored tightly sealed under inert gas in a cool, dark, and well-ventilated place . This product is intended for laboratory research and development purposes exclusively and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOQCKFSUMLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340681
Record name N-tert-Butylallylamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-68-3
Record name N-tert-Butylallylamine
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Record name N-Allyl-N-tert-butylamine
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Foundational & Exploratory

A Technical Guide to N-Allyl-N-tert-butylamine (CAS 16486-68-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-Allyl-N-tert-butylamine (CAS: 16486-68-3), a versatile secondary amine of significant interest in modern organic synthesis. The molecule uniquely combines a reactive allyl group with a sterically demanding tert-butyl substituent, offering a valuable platform for the synthesis of complex nitrogen-containing compounds. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, provides an expert analysis of its spectroscopic characteristics, and explores its chemical reactivity and potential applications for researchers and professionals in drug development and materials science.

Core Compound Identification and Structure

N-Allyl-N-tert-butylamine, also known as N-tert-Butylallylamine, is a secondary amine featuring both an unsaturated allyl group and a bulky tert-butyl group attached to the nitrogen atom.[1][2][3] This combination of steric hindrance and electronic features dictates its unique reactivity profile.

Caption: Chemical structure of N-Allyl-N-tert-butylamine.

Physicochemical Properties and Safety Data

A summary of the key physical, chemical, and safety properties is essential for laboratory handling and experimental design. The data presented below is compiled from various chemical suppliers.[1][3][4][5]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 16486-68-3[1][4]
Molecular Formula C₇H₁₅N[1][3]
Molecular Weight 113.20 g/mol [1][2]
Appearance Colorless to Almost Colorless Clear Liquid[1][4]
Boiling Point 112 °C[1][5]
Flash Point 13 °C[1]
Specific Gravity 0.76 (20/20 °C)[1]
Purity Typically >98.0% (by GC)[1]
Storage Conditions Store under inert gas, air sensitive. Recommended <15°C.[1]

Table 2: GHS Safety Information

IdentifierInformation
Pictograms GHS02 (Flammable), GHS05 (Corrosive)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.[1][4] H314: Causes severe skin burns and eye damage.[1][4]
UN Number 2733
Packing Group II

Synthesis and Purification Protocol

N-Allyl-N-tert-butylamine is most reliably synthesized via the nucleophilic substitution of an allyl halide with tert-butylamine. The steric bulk of the tert-butyl group generally disfavors over-alkylation, making the synthesis of the secondary amine efficient.

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism where the primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, preventing the formation of the unreactive tert-butylammonium salt and driving the equilibrium towards the product.

Reactivity cluster_reactions Molecule N-H (CH₃)₃C CH₂-CH=CH₂ Acylation Acylation, Sulfonylation Molecule:n->Acylation Site 1: Secondary Amine Alkylation Further Alkylation Molecule:n->Alkylation Deprotonation Deprotonation (forms amide) Molecule:n->Deprotonation Hydrogenation Hydrogenation Molecule:allyl->Hydrogenation Site 2: Alkene Halogenation Halogenation Molecule:allyl->Halogenation Metathesis Olefin Metathesis Molecule:allyl->Metathesis Deallylation Deallylation Molecule->Deallylation Protective Group Chemistry

Sources

Physical properties of N-Allyl-N-tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-Allyl-N-tert-butylamine

Abstract

N-Allyl-N-tert-butylamine is a secondary amine featuring two functionally distinct and synthetically valuable moieties: a sterically demanding tert-butyl group and a reactive allyl group. This combination makes it an intriguing building block for applications in organic synthesis and medicinal chemistry, where modulation of steric hindrance, lipophilicity, and reactivity is paramount. This technical guide provides a comprehensive overview of the known physical properties of N-Allyl-N-tert-butylamine. Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document synthesizes the available information and provides expert-driven, field-proven experimental protocols for its full physicochemical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for its effective use in synthesis, process development, and new molecular entity design.

Introduction and Molecular Overview

N-Allyl-N-tert-butylamine (IUPAC Name: 2-methyl-N-prop-2-enylpropan-2-amine) is a liquid, colorless to yellow secondary amine.[1][2] Its molecular structure is characterized by the convergence of two key functional groups on a central nitrogen atom.

  • The N-tert-butyl group: This bulky alkyl group is a cornerstone of medicinal chemistry. Its primary role is to act as a "steric shield," protecting adjacent functional groups from metabolic degradation (e.g., enzymatic hydrolysis) or unwanted side reactions. This can significantly enhance the pharmacokinetic profile of a drug candidate. Furthermore, its lipophilic nature can improve membrane permeability.

  • The N-allyl group: The terminal double bond of the allyl group is a versatile chemical handle. It is amenable to a wide array of chemical transformations, including but not limited to, oxidation, reduction, addition reactions, and transition-metal-catalyzed cross-coupling reactions. This allows for late-stage functionalization, a critical strategy in modern drug discovery for generating molecular diversity and optimizing lead compounds.

The interplay of these two groups makes N-Allyl-N-tert-butylamine a valuable intermediate for creating complex molecular architectures with tailored properties.

cluster_precursors Precursor Moieties cluster_product Target Compound tert-Butylamine tert-Butylamine N-Allyl-N-tert-butylamine N-Allyl-N-tert-butylamine tert-Butylamine->N-Allyl-N-tert-butylamine Provides steric bulk & lipophilicity Allylamine Allylamine Allylamine->N-Allyl-N-tert-butylamine Provides reactive handle (C=C bond)

Figure 1: Structural relationship of N-Allyl-N-tert-butylamine to its core functional moieties.

Core Physicochemical Properties

The fundamental physical properties of N-Allyl-N-tert-butylamine are summarized below. These values are essential for safe handling, reaction setup, and purification.

PropertyValueSource
CAS Number 16486-68-3[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.204 g/mol [1]
Physical Form Liquid[1]
Color Colorless to Yellow[1][2]
Boiling Point 112 °C[1]
Purity (Typical) ≥98.0% (by GC)[1]
IUPAC Name 2-methyl-N-prop-2-enylpropan-2-amine[1]
Synonym N-tert-Butylallylamine[1]

Spectroscopic Characterization Profile (Anticipated)

A full spectroscopic workup is essential for confirming the identity and purity of N-Allyl-N-tert-butylamine. Based on its structure, the following spectral features are predicted:

  • ¹H NMR (Proton NMR): The spectrum is expected to be relatively clean. Key signals would include:

    • A singlet integrating to 9 protons in the upfield region (approx. 1.0-1.2 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

    • A multiplet system in the olefinic region (approx. 5.7-6.0 ppm) for the vinyl (-CH=) proton.

    • Two multiplets in the olefinic region (approx. 5.0-5.2 ppm) for the terminal vinyl (=CH₂) protons.

    • A doublet in the allylic region (approx. 3.0-3.2 ppm) for the two protons of the N-CH₂ group, coupled to the adjacent vinyl proton.

    • A broad singlet for the N-H proton is often not observed or is very broad.

  • ¹³C NMR (Carbon NMR): Distinct carbon environments would be visible:

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the methyl carbons of the tert-butyl group.

    • Signals for the three distinct carbons of the allyl group (N-CH₂, -CH=, and =CH₂).

  • IR (Infrared) Spectroscopy:

    • A medium C=C stretch around 1640 cm⁻¹.

    • C-H stretching frequencies just above and below 3000 cm⁻¹ for the sp² and sp³ hybridized carbons, respectively.

    • A C-N stretch in the 1250-1020 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 113. A prominent fragment would be the loss of a methyl group (M-15) to form a stable cation at m/z = 98. Another key fragment would be the tert-butyl cation at m/z = 57.

Experimental Protocols for Physicochemical Characterization

For a compound like N-Allyl-N-tert-butylamine, rigorous experimental determination of its properties is crucial. The following protocols are standard, validated methods for characterizing liquid amines.

Workflow for Characterization

cluster_workflow Characterization Workflow for a Liquid Amine A Sample Acquisition (N-Allyl-N-tert-butylamine, >98%) B Visual Inspection (Color, Clarity) A->B C Boiling Point Determination (Microscale Method) B->C D Density Measurement (Pycnometer @ 20°C) B->D E Refractive Index (Abbe Refractometer @ 20°C) B->E F Purity & Identity Check (GC-MS Analysis) C->F D->F E->F G Structural Confirmation (NMR & IR Spectroscopy) F->G H Data Consolidation & Technical Datasheet Generation G->H

Figure 2: Standard experimental workflow for the physical characterization of a liquid amine.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile compounds like N-Allyl-N-tert-butylamine. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio data, confirming the identity of the eluted peaks.

Methodology:

  • Sample Preparation: Prepare a dilute solution of N-Allyl-N-tert-butylamine (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (Typical Conditions):

    • Injector: Split/splitless injector, set to 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Hold: Maintain 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Confirm the identity of the main peak by comparing its mass spectrum to the expected fragmentation pattern.

Protocol: Boiling Point Determination (Microscale)

Causality: Determining the boiling point is a fundamental measure of a liquid's volatility and purity. A sharp, consistent boiling point is indicative of a pure substance. The microscale method is ideal for conserving valuable material.

Methodology:

  • Apparatus: A Thiele tube, a high-temperature thermometer, a small test tube (e.g., 10x75 mm), and a capillary tube (sealed at one end).

  • Procedure:

    • Add 0.5 mL of N-Allyl-N-tert-butylamine to the small test tube.

    • Place the capillary tube into the test tube with the open end down.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place the assembly in a Thiele tube filled with mineral oil.

    • Heat the side arm of the Thiele tube gently with a microburner.

    • Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands and the sample's vapor pressure increases.

    • The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling. This indicates the point where the external pressure equals the vapor pressure of the sample.

Protocol: Density and Refractive Index Measurement

Causality: Density and refractive index are key physical constants that are highly sensitive to purity. They are used for identity confirmation and quality control.

Methodology:

  • Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, typically 20 °C or 25 °C, using a circulating water bath.

  • Density Measurement:

    • Use a calibrated pycnometer (a small glass flask of a precise, known volume).

    • Weigh the empty, dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are present, and weigh it again.

    • Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

  • Refractive Index Measurement:

    • Use a calibrated Abbe refractometer.

    • Apply a few drops of N-Allyl-N-tert-butylamine to the prism surface.

    • Close the prism and allow the temperature to equilibrate.

    • Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Reactivity, Handling, and Safety

Reactivity Profile:

  • Basicity: As a secondary amine, it is a weak base and will react exothermically with acids to form ammonium salts.

  • Nucleophilicity: The nitrogen lone pair is nucleophilic, though sterically hindered by the tert-butyl group. It can participate in reactions such as alkylations and acylations.

  • Allyl Group Reactivity: The double bond is susceptible to electrophilic addition (e.g., halogenation, hydrohalogenation) and can be a substrate in various metal-catalyzed reactions.

Safety and Handling: N-Allyl-N-tert-butylamine is classified as a hazardous substance and requires stringent safety protocols.

  • Hazards:

    • Flammability: Highly flammable liquid and vapor (UN Number 2733).[1][2] Keep away from all sources of ignition.

    • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Handling:

    • Handle only within a certified chemical fume hood to avoid inhalation of vapors.

    • Ensure all equipment is properly grounded to prevent static discharge.[2]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

References

  • PubChem. tert-Butylamine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. N-Allyl-N-tert-butylamine 98.0+%. TCI America™. [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • Cheméo. Chemical Properties of N-Butyl-tert-butylamine. [Link]

  • ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of N-Allyl-N-tert-butylamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-Allyl-N-tert-butylamine is a secondary amine containing both a sterically demanding tert-butyl group and a reactive allyl moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The tert-butyl group can impart steric hindrance, influencing reaction selectivity and modifying the pharmacokinetic properties of larger molecules. The allyl group provides a versatile handle for further chemical transformations, such as olefin metathesis, hydroformylation, or palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Allyl-N-tert-butylamine via the direct N-alkylation of tert-butylamine with allyl bromide. The causality behind experimental choices, from reagent stoichiometry to purification methods, is explained to provide a robust and reproducible procedure.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion.

A key challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt. This is because the secondary amine product is often more nucleophilic than the starting primary amine. To mitigate this, an excess of the primary amine (tert-butylamine) is used. This ensures that the allyl bromide is more likely to react with the abundant starting material rather than the newly formed product. The use of a non-polar, aprotic solvent is recommended to facilitate the SN2 reaction.

dot digraph "Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants tert_butylamine [label="tert-Butylamine\n(Nucleophile)"]; allyl_bromide [label="Allyl Bromide\n(Electrophile)"];

// Products product [label="N-Allyl-N-tert-butylamine"]; hydrobromide_salt [label="tert-Butylammonium\nBromide"];

// Reaction Arrow tert_butylamine -> product [label="S N 2 Attack", fontcolor="#34A853"]; allyl_bromide -> product;

// Byproduct formation tert_butylamine -> hydrobromide_salt [label="Proton Transfer", fontcolor="#EA4335"]; product -> hydrobromide_salt [style=invis]; // for layout

// Styling tert_butylamine [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; allyl_bromide [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; hydrobromide_salt [shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"]; } caption="Figure 1: S N 2 Reaction Mechanism"

Experimental Protocol

This protocol is designed for the synthesis of N-Allyl-N-tert-butylamine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-Butylamine≥99%e.g., Sigma-AldrichHighly flammable, corrosive
Allyl bromide99%, stabilizede.g., Acros OrganicsLachyrmator, toxic, flammable
Diethyl etherAnhydrousVariousFlammable, peroxide-forming
Sodium hydroxide (NaOH)Pellets, ≥97%VariousCorrosive
Magnesium sulfate (MgSO₄)AnhydrousVariousDrying agent
Saturated NaCl solution-Lab-preparedFor workup
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Charge flask with tert-butylamine and diethyl ether. B 2. Cool the mixture to 0°C. A->B C 3. Add allyl bromide dropwise. B->C D 4. Warm to room temperature and stir. C->D E 5. Monitor reaction by TLC. D->E F 6. Quench with water. E->F G 7. Basify with NaOH solution. F->G H 8. Separate organic layer. G->H I 9. Wash with brine. H->I J 10. Dry with MgSO₄. I->J K 11. Concentrate in vacuo. J->K L 12. Purify by distillation. K->L

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (2.5 equivalents) and anhydrous diethyl ether (100 mL).

    • Rationale: Using an excess of tert-butylamine minimizes the formation of the dialkylated product. Diethyl ether serves as a suitable aprotic solvent.

  • Cool the flask in an ice bath to 0 °C with stirring.

2. Addition of Allyl Bromide:

  • Add allyl bromide (1.0 equivalent) to a dropping funnel.

  • Add the allyl bromide dropwise to the stirred solution of tert-butylamine over a period of 30 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent side reactions.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of allyl bromide.

4. Workup:

  • After the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 1 M aqueous sodium hydroxide solution until the aqueous layer is basic (pH > 12, check with pH paper).

    • Rationale: The base deprotonates the tert-butylammonium bromide salt formed during the reaction, liberating the free amines into the organic layer.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 2 x 30 mL).

    • Rationale: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

5. Purification:

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 112 °C.[1]

Characterization

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • A singlet at ~1.1 ppm (9H, integrating for the tert-butyl protons).

    • A doublet at ~3.2 ppm (2H, for the allylic -CH₂- protons).

    • A multiplet at ~5.1-5.3 ppm (2H, for the terminal vinyl protons =CH₂).

    • A multiplet at ~5.8-6.0 ppm (1H, for the internal vinyl proton -CH=).

    • A broad singlet for the N-H proton, which may be difficult to observe.

  • ¹³C NMR (in CDCl₃):

    • A signal around 29 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 50 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around 50-55 ppm for the allylic -CH₂- carbon.

    • A signal around 115 ppm for the terminal vinyl carbon (=CH₂).

    • A signal around 135 ppm for the internal vinyl carbon (-CH=).

  • Infrared (IR) Spectroscopy (neat):

    • N-H stretch (secondary amine) around 3300-3350 cm⁻¹ (weak).

    • C-H stretches (alkane) just below 3000 cm⁻¹.

    • C=C stretch (alkene) around 1640 cm⁻¹.

    • =C-H bend (alkene) around 910 and 990 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺) peak at m/z = 113.

    • A prominent fragment at m/z = 98 (loss of a methyl group).

    • A base peak at m/z = 58, corresponding to the stable tert-butylaminium cation fragment.[2]

Safety Precautions

  • tert-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage.[1]

  • Allyl bromide: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. It is also a lachrymator (induces tearing).[3]

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Handle flammable liquids with care and keep them away from ignition sources.

    • Have appropriate spill containment materials readily available.

References

  • Pearson. The mass spectrum of tert-butylamine. [Link]

Sources

Application Notes and Protocols: N-Allyl-N-tert-butylamine in Allylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-Allyl-N-tert-butylamine in synthetic organic chemistry, with a specific focus on its role in allylation reactions. While direct, widespread protocols for this specific reagent as a primary allylating agent are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of allylation chemistry and the known reactivity of related N-allyl compounds and the influence of sterically demanding groups like tert-butyl. We will explore the synthesis of N-Allyl-N-tert-butylamine, its physicochemical properties, and its potential applications in the allylation of carbonyl compounds. Detailed exemplary protocols, mechanistic considerations, and safety guidelines are provided to empower researchers in designing and executing novel synthetic strategies.

Introduction: The Strategic Value of N-Allyl-N-tert-butylamine

Allylation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the versatile allyl moiety, a precursor for a wide array of functional group manipulations. The choice of the allylating agent is paramount and can dictate the stereochemical outcome, substrate scope, and overall efficiency of the reaction.

N-Allyl-N-tert-butylamine is a secondary amine characterized by the presence of a nucleophilic nitrogen atom, a reactive allyl group, and a sterically bulky tert-butyl group. This unique combination of features suggests its potential utility in several aspects of allylation chemistry:

  • As a Precursor to Chiral Auxiliaries and Ligands: The tert-butyl group can impart significant steric hindrance, which is a key principle in asymmetric synthesis for directing the approach of reagents and controlling stereoselectivity.

  • In Metal-Catalyzed Allylations: The amine functionality can serve as a directing group or a ligand for a metal catalyst, influencing the regioselectivity and stereoselectivity of the allylation.

  • As a Building Block for Complex Molecules: The entire N-Allyl-N-tert-butylamine framework can be incorporated into larger molecules, where the allyl and tert-butyl groups serve specific functions in subsequent synthetic steps.

This guide will focus on the potential use of N-Allyl-N-tert-butylamine as a foundational reagent in the design of allylation reactions, particularly targeting carbonyl compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the reagent's properties is critical for its effective use and safe handling.

Physical and Chemical Properties
PropertyValueSource
CAS Number 16486-68-3[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 112 °C[1]
Purity ≥98.0%[1]
Synthesis of N-Allyl-N-tert-butylamine

While commercially available, understanding the synthesis of N-Allyl-N-tert-butylamine provides insight into potential impurities and alternative synthetic routes. A common method for the synthesis of secondary amines is the N-alkylation of a primary amine.

Exemplary Synthesis Protocol:

This protocol is based on the general principle of nucleophilic substitution.

Reaction:

Materials:

  • tert-Butylamine

  • Allyl bromide

  • Anhydrous potassium carbonate (or excess tert-butylamine as a base)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of tert-butylamine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add allyl bromide (1.0 equivalent) dropwise at 0 °C. The use of excess tert-butylamine serves as both the nucleophile and the base to neutralize the HBr formed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the tert-butylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure to yield pure N-Allyl-N-tert-butylamine.

Application in Allylation of Carbonyl Compounds: A Mechanistic Perspective

While direct protocols using N-Allyl-N-tert-butylamine as the primary allylating agent for carbonyls are not prevalent, we can propose a plausible mechanistic pathway based on related transformations. The nitrogen atom can be utilized to form an allyl-metal species in situ, which then acts as the nucleophile.

Proposed Mechanism: In Situ Generation of an Allylating Agent

The allylation of aldehydes and ketones often proceeds through the nucleophilic addition of an organometallic allyl reagent. The role of N-Allyl-N-tert-butylamine would be as a precursor to such a reagent.

G cluster_0 Step 1: Deprotonation and Metalation cluster_1 Step 2: Formation of Allyl-Metal Species (Hypothetical) cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Workup Reagent N-Allyl-N-tert-butylamine Amide Lithium N-allyl-N-tert-butylamide Reagent->Amide + Base Base Strong Base (e.g., n-BuLi) Allyl_Metal Allyl-Metal Reagent Amide->Allyl_Metal + Metal Source (Transmetalation) Metal_Source Metal Halide (e.g., ZnCl2, InCl3) Intermediate Metallo-alkoxide Intermediate Allyl_Metal->Intermediate + Carbonyl Carbonyl Aldehyde or Ketone Product Homoallylic Alcohol Intermediate->Product Aqueous Workup (e.g., NH4Cl)

Caption: Proposed workflow for allylation using N-Allyl-N-tert-butylamine.

Causality behind Experimental Choices:

  • Strong Base: A strong base like n-butyllithium is required to deprotonate the secondary amine, which has a pKa of around 30-35.

  • Transmetalation: The resulting lithium amide can then undergo transmetalation with a suitable metal halide (e.g., ZnCl₂, InCl₃) to generate a more reactive and potentially more selective allyl-metal reagent. The choice of metal is crucial as it influences the reactivity and stereoselectivity of the allylation.[2]

  • Carbonyl Substrate: This method would be applicable to a range of aldehydes and ketones. The steric bulk of the N-tert-butyl group on the remaining amide fragment might influence the transition state of the addition, potentially leading to diastereoselectivity.

  • Aqueous Workup: A mild acidic workup is necessary to protonate the resulting alkoxide and yield the final homoallylic alcohol product.

Exemplary Protocol: Allylation of an Aldehyde

This protocol is a hypothetical but plausible procedure based on the principles outlined above. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Reaction:

Materials:

  • N-Allyl-N-tert-butylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous zinc chloride (ZnCl₂)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Preparation of the Lithium Amide:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Allyl-N-tert-butylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq.) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes.

  • Transmetalation:

    • In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.2 eq.) in anhydrous THF.

    • Slowly add the freshly prepared lithium amide solution to the ZnCl₂ suspension at -78 °C via cannula.

    • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Allylation:

    • Cool the solution of the in situ generated allyl-zinc reagent back to -78 °C.

    • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Data Summary Table (Hypothetical)

EntryAldehydeCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyden-BuLi/ZnCl₂THF-783Optimize
2Cyclohexanecarboxaldehyden-BuLi/ZnCl₂THF-784Optimize
3Isobutyraldehyden-BuLi/ZnCl₂THF-783.5Optimize

*Yields are hypothetical and require experimental optimization.

The Role of the Tert-Butyl Group: A Note on Stereoselectivity

The sterically demanding tert-butyl group is a common feature in chiral auxiliaries and ligands used to induce stereoselectivity. In the context of allylation reactions, N-tert-butylsulfinyl imines are widely used to achieve high diastereoselectivity.[3] The bulky tert-butyl group on the sulfinyl moiety effectively shields one face of the imine, directing the nucleophilic attack of the allylating agent to the less hindered face.

While N-Allyl-N-tert-butylamine itself is not chiral, its use in conjunction with a chiral ligand or catalyst could lead to enantioselective allylations. The tert-butyl group on the nitrogen could play a crucial role in the organization of the transition state, enhancing the transfer of chirality from the catalyst to the product.

G cluster_0 Chiral Catalyst Complex cluster_1 Substrate Coordination cluster_2 Transition State cluster_3 Product Formation Catalyst Chiral Ligand-Metal Complex Coordination Coordination of N-Allyl-N-tert-butylamine and Carbonyl to Chiral Catalyst Catalyst->Coordination tBu_influence Steric influence of tert-butyl group Coordination->tBu_influence TS Diastereomeric Transition States Coordination->TS TS_favored Favored Transition State (Lower Energy) TS->TS_favored TS_disfavored Disfavored Transition State (Higher Energy) TS->TS_disfavored Product_major Major Enantiomer TS_favored->Product_major Product_minor Minor Enantiomer TS_disfavored->Product_minor

Sources

Application Notes and Protocols: N-Allyl-N-tert-butylamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of Functional Polymers with N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a unique secondary amine possessing both a polymerizable allyl group and a sterically hindered tert-butyl substituent. This combination of functionalities makes it an intriguing, albeit challenging, monomer for polymer synthesis. The allyl group offers a pathway for incorporation into polymer chains via various polymerization mechanisms, while the bulky and basic tert-butylamine moiety can impart specific properties to the resulting materials, such as altered solubility, thermal stability, and sites for further chemical modification.

These application notes provide a comprehensive guide for researchers exploring the use of N-Allyl-N-tert-butylamine in polymer chemistry. We will delve into the fundamental principles governing the polymerization of allyl amines, propose detailed protocols for the incorporation of N-Allyl-N-tert-butylamine into polymer structures, and discuss the potential applications of the resulting functional polymers. The protocols outlined herein are founded on established principles of polymer chemistry and are designed to serve as a robust starting point for your experimental investigations.

Understanding the Monomer: N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a secondary amine with the chemical structure C7H15N. Its key features relevant to polymer chemistry are:

  • The Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to addition polymerization, particularly free-radical polymerization. However, allyl monomers are known to be less reactive than many vinyl monomers (e.g., styrenes, acrylates) and are prone to degradative chain transfer, which can result in the formation of low molecular weight polymers.[1]

  • The Tert-butyl Group: This bulky alkyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the reactivity of the allyl group during polymerization and will affect the conformational freedom and packing of the resulting polymer chains. Sterically hindered amines are also known to act as polymer stabilizers.[2]

  • The Secondary Amine: The nitrogen atom with its lone pair of electrons provides a site for protonation, making the monomer's reactivity pH-dependent. It also serves as a nucleophilic center for post-polymerization modification reactions.

Table 1: Physicochemical Properties of N-Allyl-N-tert-butylamine

PropertyValueReference
CAS Number 16486-68-3[3]
Molecular Formula C7H15N[3]
Molecular Weight 113.20 g/mol [3]
Appearance Colorless to Almost colorless clear liquid[4]
Boiling Point 112 °C[5]

Application as a Functional Comonomer in Free-Radical Polymerization

The most direct application of N-Allyl-N-tert-butylamine in polymer chemistry is its use as a comonomer to introduce pendant sterically hindered amine functionalities into a polymer backbone. Due to the challenges associated with the homopolymerization of allyl monomers, copolymerization with a more reactive monomer is a more viable strategy.

Causality Behind Experimental Choices:
  • Acidic Medium: Free-radical polymerization of allylamine is often conducted in an acidic medium.[6] Protonation of the amine group prevents side reactions and can influence the polymerization kinetics.[7]

  • Choice of Comonomer: A comonomer with a higher reactivity, such as N-isopropylacrylamide or acrylic acid, is chosen to ensure the formation of a copolymer of significant molecular weight.

  • Initiator: A water-soluble initiator like 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) is suitable for polymerization in aqueous media.

  • Degassing: The removal of oxygen is critical as it can inhibit free-radical polymerization.[8]

Experimental Protocol: Copolymerization of N-Allyl-N-tert-butylamine with N-isopropylacrylamide (NIPAM)

Objective: To synthesize a thermally responsive copolymer with pendant N-tert-butylamine groups.

Materials:

  • N-Allyl-N-tert-butylamine

  • N-isopropylacrylamide (NIPAM)

  • 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

  • Dialysis tubing (MWCO suitable for polymer purification)

Procedure:

  • Monomer Solution Preparation:

    • In a round-bottom flask, dissolve the desired molar ratio of NIPAM and N-Allyl-N-tert-butylamine in deionized water. A typical starting ratio could be 95:5 (NIPAM:N-Allyl-N-tert-butylamine).

    • Adjust the pH of the solution to approximately 3 with dilute HCl. This ensures protonation of the amine group.

  • Degassing:

    • Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[8]

  • Initiation:

    • While maintaining an inert atmosphere, add the initiator, V-50 (typically 1 mol% relative to the total monomer concentration).

    • Immerse the flask in a preheated oil bath at 60-70 °C.

  • Polymerization:

    • Allow the reaction to proceed for 12-24 hours under constant stirring. The solution may become viscous as the polymer forms.

  • Termination and Purification:

    • Terminate the polymerization by exposing the solution to air and cooling to room temperature.

    • Neutralize the solution with a dilute NaOH solution.

    • Purify the polymer by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomers, initiator fragments, and salts.

    • Isolate the copolymer by lyophilization (freeze-drying).

Characterization: The resulting copolymer can be characterized by ¹H NMR to confirm the incorporation of both monomers and to determine the copolymer composition. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index (PDI).

Workflow Diagram:

FreeRadicalCopolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Solution 1. Prepare Monomer Solution (NIPAM & N-Allyl-N-tert-butylamine in acidic water) Degassing 2. Degas Solution (N2 or Ar bubbling) Monomer_Solution->Degassing Initiation 3. Add Initiator (V-50) & Heat (60-70 °C) Degassing->Initiation Polymerization 4. Polymerization (12-24 hours) Initiation->Polymerization Termination 5. Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Neutralization 6. Neutralize Solution Termination->Neutralization Dialysis 7. Dialysis Neutralization->Dialysis Lyophilization 8. Lyophilization Dialysis->Lyophilization Final_Product Copolymer Product Lyophilization->Final_Product

Caption: Free-Radical Copolymerization Workflow.

Application in Post-Polymerization Modification

An alternative and often more controlled method to introduce the N-Allyl-N-tert-butylamine functionality is through post-polymerization modification.[9] This involves reacting the amine with a pre-formed polymer that contains reactive pendant groups. This approach avoids the potential complications of direct polymerization of the allyl monomer.

Causality Behind Experimental Choices:
  • Reactive Polymer Precursor: A polymer with highly reactive leaving groups, such as poly(pentafluorophenyl methacrylate) (PPFPMA), is an excellent candidate for modification with amines.[10] The pentafluorophenyl ester groups are highly susceptible to nucleophilic attack by amines.

  • Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO to ensure solubility of the polymer and facilitate the reaction. The use of a slight excess of the amine can drive the reaction to completion.

  • Purification: Dialysis is an effective method to remove the unreacted amine and any by-products.

Experimental Protocol: Modification of Poly(pentafluorophenyl methacrylate) (PPFPMA)

Objective: To synthesize a polymer with pendant N-allyl-N-tert-butylamide groups.

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFPMA) - synthesized via RAFT or other controlled polymerization methods.

  • N-Allyl-N-tert-butylamine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Dialysis tubing (MWCO suitable for polymer purification)

Procedure:

  • Polymer Solution:

    • Dissolve a known amount of PPFPMA in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.

  • Amine Addition:

    • Add a stoichiometric excess (e.g., 1.5 to 2 equivalents per PFP ester group) of N-Allyl-N-tert-butylamine to the polymer solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the PFP ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Purification:

    • Precipitate the modified polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate to further remove impurities.

    • For more rigorous purification, dissolve the polymer in a suitable solvent and dialyze against that solvent for 2-3 days.

  • Drying:

    • Dry the purified polymer under vacuum to a constant weight.

Characterization: The success of the modification can be confirmed by ¹H NMR and FTIR spectroscopy. GPC can be used to ensure that no significant chain degradation occurred during the modification process.

Workflow Diagram:

PostPolymerizationModification cluster_reaction Reaction cluster_purification Purification Polymer_Solution 1. Dissolve PPFPMA in DMF/DMSO Amine_Addition 2. Add N-Allyl-N-tert-butylamine Polymer_Solution->Amine_Addition Reaction_Stir 3. Stir at Room Temperature (24-48 hours) Amine_Addition->Reaction_Stir Precipitation 4. Precipitate in Diethyl Ether Reaction_Stir->Precipitation Reprecipitation 5. Re-dissolve and Re-precipitate Precipitation->Reprecipitation Drying 6. Dry under Vacuum Reprecipitation->Drying Final_Product Modified Polymer Drying->Final_Product

Caption: Post-Polymerization Modification Workflow.

Potential Properties and Applications of N-Allyl-N-tert-butylamine-Containing Polymers

The incorporation of N-Allyl-N-tert-butylamine units into a polymer chain is expected to impart several interesting properties:

  • pH-Responsiveness: The tertiary amine groups can be protonated at low pH, leading to changes in polymer solubility, conformation, and charge. This could be exploited for applications in drug delivery and smart materials.

  • Steric Effects: The bulky tert-butyl groups can increase the glass transition temperature (Tg) of the polymer and may create microporosity, which could be useful in membrane and separation applications.

  • Functional Handles: The pendant allyl groups (in the case of post-polymerization modification where the amine is attached through another functionality) or the amine itself can serve as sites for further chemical reactions, allowing for the creation of more complex polymer architectures or the attachment of bioactive molecules.

  • Biomedical Applications: Polymers with pendant amine groups are of interest for gene delivery (polyplex formation with DNA/RNA) and as antimicrobial agents. The specific properties of polymers containing N-Allyl-N-tert-butylamine would need to be experimentally determined.

Conclusion

While N-Allyl-N-tert-butylamine is not a commonly used monomer, its unique structure presents opportunities for the synthesis of novel functional polymers. The protocols provided here, based on the established chemistry of allyl monomers and post-polymerization modification, offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Careful characterization and optimization of reaction conditions will be crucial for successful synthesis and for elucidating the unique properties of the resulting materials.

References

  • Ritter, H. (2009). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
  • Khan, F., & Dafader, A. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central, 10(1), 1.
  • Karadedeli, E., & Önen, A. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.
  • Fisher Scientific. (n.d.). N-Allyl-N-tert-butylamine 98.0+%, TCI America™. Retrieved from [Link]

  • Neiman, M. V. (1974). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online, 16(1), 1-13.
  • Google Patents. (2001). Process for polymerization of allylic compounds. (U.S. Patent No. 6,303,723 B1). Washington, DC: U.S.
  • Kasperczyk, J., & Libera, M. (2023). Biodegradable Block Poly(ester amine)
  • Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816-822.
  • Pharmaffiliates. (n.d.). N-Allyl-N-tert-butylamine. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Surface modification by allylamine plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. PubMed, 6(8), 6490-6499.
  • Takagi, K., & Kanamori, K. (2003). Living Coordination Polymerization of N-Allenylamides by π-Allylnickel Catalysts. Macromolecules, 36(15), 5556-5561.
  • Google Patents. (1995). Process for making allyl polymers and copolymers. (European Patent No. EP0686646A2).
  • Google Patents. (2004). A new synthesis process of tert-butylamine. (Chinese Patent No. CN1515540A).
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2015). The Synthesis of Sterically Hindered Amides.
  • Van den Begin, J., et al. (2015). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 6(44), 7689-7698.
  • Bharathi, S., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE). RASĀYAN Journal of Chemistry, 5(3), 286-292.
  • Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

  • Van den Begin, J., et al. (2015). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 6(44), 7689-7698.
  • Abe, H., et al. (2020). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.
  • LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube. [Link]

  • Journal of Organic Chemistry. (2016). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Journal of Organic Chemistry, 81(3), 1049-1062.
  • Pazhanisamy, P., & Balaji, R. (2012). N-tert-butylacrylamide based Copolymers -I: Synthesis and Characterization of Poly(Ntert-butylacrylamide -co -7-acryloyloxy-4-methyl coumarin).
  • Taton, D., et al. (2001). Modification of Poly(allylamine) for Crosslinking by Borax.
  • Falivene, L., & Caporaso, L. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(1), 1-10.
  • Volodina, V. I., Tarasov, A. I., & Spasskii, S. S. (1969). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 38(4), 276-290.
  • Bartlett, P. D., & Nozaki, K. (1946). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 68(8), 1495-1504.
  • Al-kazimi, A. M. R., & Warkentin, J. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Crivello, J. V., & Jo, K. D. (1993). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 31(6), 1473-1482.
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Sources

Application Note: High-Purity Isolation of N-Allyl-N-tert-butylamine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.

Abstract

This document provides a comprehensive protocol for the purification of N-Allyl-N-tert-butylamine, a versatile synthetic intermediate, using fractional distillation. The described methodology is designed to yield high-purity material suitable for sensitive downstream applications. This guide elucidates the underlying principles of distillation as applied to secondary amines, details the necessary equipment and reagents, and provides a step-by-step procedure for both atmospheric and vacuum distillation. Emphasis is placed on safety, process optimization, and analytical validation of the final product's purity.

Introduction: The Challenge of Purifying Secondary Amines

N-Allyl-N-tert-butylamine is a secondary amine whose utility in organic synthesis is significant. However, like many amines, its purification can be challenging due to its reactivity and tendency to adsorb to various surfaces.[1] Fractional distillation is a powerful technique for separating liquid mixtures based on differences in boiling points.[2][3][4] For components with close boiling points, fractional distillation, which provides multiple theoretical plates for vapor-liquid equilibration, is superior to simple distillation.[2][3]

The primary challenge in the distillation of amines is their potential for oxidation and thermal degradation. Furthermore, their basic nature can lead to interactions with acidic surfaces, causing peak tailing in chromatographic analyses and potential decomposition during distillation if not handled correctly.[1] This protocol addresses these challenges by providing options for both atmospheric and vacuum distillation, the latter being preferable for heat-sensitive compounds.

Physicochemical Properties of N-Allyl-N-tert-butylamine

A thorough understanding of the physical properties of N-Allyl-N-tert-butylamine is critical for designing an effective distillation protocol.

PropertyValueSource
Molecular Formula C₇H₁₅N[5]
Molecular Weight 113.20 g/mol [5]
Boiling Point 112 °C (at 760 mmHg)[5]
Appearance Colorless to yellow liquid[5]

Safety and Handling Precautions

N-Allyl-N-tert-butylamine is a flammable and corrosive liquid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Engineering Controls: Use a certified chemical fume hood.

  • Personal Protective Equipment:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene).

    • Flame-resistant lab coat.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Have a Class B fire extinguisher readily available.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process for the purification of N-Allyl-N-tert-butylamine by distillation involves several key stages, from initial preparation to final purity analysis.

G cluster_prep Pre-Distillation cluster_dist Distillation cluster_post Post-Distillation A Crude Sample Analysis (GC-MS) B Drying of Crude Amine A->B Assess water content C Apparatus Assembly B->C Prepare for distillation D Fractional Distillation (Atmospheric or Vacuum) C->D Initiate separation E Fraction Collection D->E Isolate fractions F Fraction Analysis (GC-MS) E->F Monitor purity G Pooling of Pure Fractions F->G Combine pure fractions H Final Purity Verification (NMR) G->H Confirm structure & purity G cluster_apparatus Fractional Distillation Apparatus A Heating Mantle B Distilling Flask C Fractionating Column B->C D Distillation Head C->D E Thermometer F Condenser D->F G Receiving Flask F->G H Vacuum Adapter (optional)

Sources

Troubleshooting & Optimization

Technical Support Center: N-Allyl-N-tert-butylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Allyl-N-tert-butylamine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis and subsequent reactions of this versatile amine. The guidance herein is structured to explain the causality behind experimental outcomes and to provide robust, field-proven protocols to enhance reaction efficiency and product purity.

Section 1: Synthesis & Purification of N-Allyl-N-tert-butylamine

The most common route to N-Allyl-N-tert-butylamine is the N-alkylation of tert-butylamine with an allyl halide (e.g., allyl bromide or chloride). While seemingly straightforward, this reaction is often plagued by specific side products that can complicate purification and impact the yield of the desired secondary amine.

FAQ 1: I'm seeing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent it?

Answer: This is a classic case of overalkylation, a common issue in the direct alkylation of amines.[1][2]

  • Identity of the Side Product: The high molecular weight impurity is most likely the trialkylated product, N,N-diallyl-tert-butylammonium halide, formed when the desired N-Allyl-N-tert-butylamine product reacts with another equivalent of the allyl halide.

  • Causality (Why It Happens): The root cause is that the product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, making it a better substrate for a second alkylation.[1] This leads to a "runaway" reaction where the desired product is consumed as it is formed.

  • Prevention & Troubleshooting:

    • Stoichiometry Control: Use a significant excess of the starting amine (tert-butylamine) relative to the allyl halide. This increases the probability that the allyl halide will react with the intended starting material rather than the product. A 3 to 5-fold excess of the amine is a good starting point.

    • Slow Addition: Add the allyl halide slowly, preferably via a syringe pump, to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, further favoring mono-alkylation.[3]

    • Temperature Management: Keep the reaction temperature low. Exothermic reactions can accelerate the rate of the second alkylation. Running the reaction at 0 °C or even lower initially can provide better control.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the HX formed during the reaction without competing in the alkylation. However, in many protocols, the excess amine itself serves as the base.

Troubleshooting Workflow: Minimizing Overalkylation

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Implementation cluster_3 Verification Problem High MW Impurity Detected (e.g., by GC-MS, LC-MS) Cause Overalkylation: Product amine is more nucleophilic than starting amine. Problem->Cause Leads to Sol1 Adjust Stoichiometry: Increase excess of tert-butylamine (e.g., 3-5 eq.) Cause->Sol1 Mitigated by Sol2 Control Reagent Addition: Use slow, dropwise addition of allyl halide. Cause->Sol2 Sol3 Manage Temperature: Maintain low reaction temp (e.g., 0 °C). Cause->Sol3 Verify Analyze Crude Reaction Mixture: Confirm reduction of overalkylation product. Sol1->Verify Results in Sol2->Verify Results in Sol3->Verify Results in

Caption: Workflow for diagnosing and mitigating overalkylation side products.

FAQ 2: My final product seems to contain an isomer that I can't easily separate. What could it be?

Answer: It is possible you are observing the formation of the isomeric (E/Z)-N-(prop-1-en-1-yl)-N-tert-butylamine.

  • Identity of the Side Product: The allyl group (prop-2-en-1-yl) can isomerize to the more thermodynamically stable conjugated prop-1-en-1-yl group under certain conditions. This is particularly prevalent in the presence of transition metal catalysts or strong bases.

  • Causality (Why It Happens): Transition metal impurities (e.g., from previous reactions or certain reagents) can catalyze the migration of the double bond. Rhodium, ruthenium, and palladium are particularly effective at promoting this isomerization.[4][5] Strong bases can also facilitate this by deprotonation-reprotonation mechanisms.

  • Prevention & Troubleshooting:

    • Use High-Purity Reagents: Ensure your starting materials and solvents are free from transition metal contamination.

    • Avoid Strong Bases where Possible: If a base is necessary, consider milder options like K₂CO₃ or NaHCO₃ over stronger bases like hydroxides or alkoxides, unless required by the specific reaction protocol.

    • Chelation: In some advanced applications, the addition of a chelating agent can sequester trace metal impurities, preventing them from catalyzing the isomerization.

    • Purification: If the isomer has already formed, careful column chromatography on silica gel is the most common method for separation. The polarity difference between the two isomers is often sufficient for resolution.

FAQ 3: How do I effectively purify my crude N-Allyl-N-tert-butylamine?

Answer: A multi-step purification protocol is often necessary to achieve high purity.

  • Initial Workup:

    • Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities.

      • Dilute the reaction mixture with a water-immiscible solvent (e.g., diethyl ether, MTBE).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving unreacted allyl halide and other non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, KOH) to a pH > 12 to deprotonate the ammonium salt.

      • Extract the free amine back into an organic solvent.

    • Drying and Concentration: Dry the final organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: N-Allyl-N-tert-butylamine is a liquid with a boiling point that allows for vacuum distillation. This is very effective at removing non-volatile impurities and any remaining starting materials.

    • Column Chromatography: For removing closely related impurities like isomers or small amounts of overalkylation product, column chromatography on silica gel or basic alumina is the preferred method.[6] A gradient elution with a hexane/ethyl acetate system is a common choice.

Table 1: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
tert-Butylamine73.1444-46Highly volatile. Can be removed during solvent evaporation.[7]
Allyl Bromide120.9870-71Can be removed by extraction and distillation.
N-Allyl-N-tert-butylamine 113.20 119-121 The target compound.
N,N-Diallyl-tert-butylamine153.27~160-165 (est.)Higher boiling point; separable by distillation.

Section 2: Side Products in Downstream Reactions

N-Allyl-N-tert-butylamine is a useful intermediate. The reactivity of both the nitrogen atom and the allyl double bond can be exploited, but each site presents opportunities for side reactions.

FAQ 4: I'm performing an epoxidation on the allyl group, but my yields are low and I see multiple byproducts. What's going on?

Answer: Epoxidation of allylic amines can be complicated by side reactions at both the double bond and the nitrogen atom.

  • Potential Side Products:

    • N-Oxide Formation: The nitrogen atom of the amine can be oxidized by common epoxidizing agents (like m-CPBA or H₂O₂), forming the corresponding N-oxide.

    • Ring-Opening Products: The newly formed epoxide is susceptible to nucleophilic attack. The amine nitrogen of another molecule of starting material can act as a nucleophile, leading to dimers or oligomers. If the reaction is run in a protic solvent (like water or alcohol), you can also get diol or ether-alcohol products, respectively.[8]

  • Causality (Why It Happens):

    • The lone pair on the nitrogen is nucleophilic and susceptible to oxidation.

    • Epoxides are strained three-membered rings and are readily opened by nucleophiles, especially under acidic or basic conditions. The reaction medium itself can promote this.

  • Prevention & Troubleshooting:

    • Protect the Nitrogen: The most robust solution is to temporarily protect the nitrogen atom before epoxidation. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which transform the amine into a less nucleophilic and non-oxidizable carbamate. The protecting group can be removed after the epoxidation is complete.

    • Choice of Reagent and Conditions: If protection is not desired, carefully select the epoxidation conditions. Using a buffered system can help control the pH and minimize acid-catalyzed ring-opening. Reagents like dimethyldioxirane (DMDO) can sometimes be more selective for the olefin over the amine.

    • Aprotic Solvent: Use a dry, aprotic solvent (e.g., dichloromethane, acetone) to prevent the formation of solvent-addition products.

Experimental Protocol: Boc-Protection of N-Allyl-N-tert-butylamine

  • Dissolve N-Allyl-N-tert-butylamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) followed by slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can be used directly in the epoxidation step without further purification.

FAQ 5: I am attempting a hydroformylation reaction and observing significant amounts of hydrogenation and isomerization of my starting material. How can I improve the selectivity for the desired aldehyde?

Answer: Hydroformylation is a complex, catalyst-driven process where selectivity between the desired aldehyde, the hydrogenated alkane, and isomerized olefins is a major challenge.[5]

  • Potential Side Products:

    • N-Propyl-N-tert-butylamine: This is the product of complete hydrogenation of the allyl double bond.

    • (E/Z)-N-(prop-1-en-1-yl)-N-tert-butylamine: Isomerization of the starting material, which may or may not be reactive under the hydroformylation conditions.

    • Branched Aldehyde: In addition to the desired linear aldehyde (n-isomer), the branched aldehyde (iso-isomer) is also a possible product.[9][10]

  • Causality (Why It Happens): The catalytic cycle for hydroformylation involves metal-hydride species that can also participate in hydrogenation and isomerization pathways.[10] The outcome is highly dependent on catalyst structure, ligand choice, temperature, and the partial pressures of CO and H₂. High H₂ pressure and high temperatures generally favor hydrogenation.[5]

  • Prevention & Troubleshooting:

    • Ligand Selection: This is the most critical parameter. Bulky phosphine or phosphite ligands are essential for controlling selectivity. For example, bidentate phosphine ligands with a large natural bite angle (like Xantphos) often favor the formation of the linear aldehyde and can suppress side reactions.

    • CO/H₂ Ratio: Increasing the partial pressure of carbon monoxide (CO) relative to hydrogen (H₂) generally favors the hydroformylation pathway over hydrogenation. The CO ligands on the metal center help to stabilize the active catalyst and promote CO insertion.

    • Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable rate. Lower temperatures disfavor the competing hydrogenation and isomerization reactions.[5]

    • Catalyst System: Rhodium-based catalysts are generally more selective than cobalt-based systems for producing aldehydes under milder conditions.[10]

Table 2: General Guide for Improving Hydroformylation Selectivity

To Increase Aldehyde Yield...Parameter to AdjustRationale
Decrease Hydrogenation Lower Temperature, Increase CO:H₂ ratioReduces the rate of the competing hydrogenation pathway.
Decrease Isomerization Choose appropriate bulky ligandsSteric hindrance can disfavor the formation of the isomerization transition state.
Increase Linear Aldehyde (n-isomer) Use bulky, bidentate phosphine ligandsSteric effects direct the addition to the terminal carbon of the olefin.

Reaction Pathway Visualization: Key Reactions of the Allyl Group

G cluster_0 Desired Transformations cluster_1 Common Side Products Start N-Allyl-N-tert-butylamine Epoxide Desired Epoxide Start->Epoxide Epoxidation (e.g., m-CPBA) Aldehyde Desired Aldehyde (Hydroformylation) Start->Aldehyde Hydroformylation (CO, H₂, Catalyst) Isomer Isomerized Amine (Prop-1-enyl) Start->Isomer Isomerization (Trace Metals, Base) Hydrogenated Hydrogenated Amine (N-Propyl) Start->Hydrogenated Hydrogenation (High H₂, Temp) RingOpened Ring-Opened Products (Diols, Dimers) Epoxide->RingOpened Nucleophilic Attack (Amine, H₂O, ROH)

Caption: Competing reaction pathways for the allyl group in N-Allyl-N-tert-butylamine.

References

  • Organic Chemistry Portal. Synthesis of allylic amines. Organic-Chemistry.org. [Link]

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Improving the selectivity of reactions involving N-Allyl-N-tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for reactions involving N-Allyl-N-tert-butylamine. Authored from the perspective of a Senior Application Scientist, this document focuses on overcoming common selectivity challenges to enhance reaction outcomes, ensuring both efficiency and precision in your synthetic endeavors.

Introduction: The Duality of N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine is a versatile secondary amine featuring two distinct functional moieties: a sterically demanding tert-butyl group and a reactive allyl group. This unique structure presents both opportunities and challenges in synthesis. The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, which can be strategically exploited to direct the stereochemical outcome of reactions.[1] However, this same steric bulk also modulates the nitrogen's nucleophilicity and basicity, influencing reaction kinetics.[1] The allyl group, with its reactive π-system, is amenable to a wide range of transformations, including hydrogenations, oxidations, and transition-metal-catalyzed functionalizations.

The primary challenge in harnessing this reagent lies in controlling selectivity. Researchers frequently encounter issues with:

  • Regioselectivity: Differentiating between two or more possible positions of bond formation, such as in hydroformylation reactions.

  • Chemoselectivity: Differentiating between reactive sites, for instance, achieving allylic C-H amination in preference to double-bond aziridination.[2]

  • Stereoselectivity: Controlling the formation of a specific stereoisomer.

This guide provides practical, cause-and-effect-driven solutions to these common problems.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about the properties and general reactivity of N-Allyl-N-tert-butylamine.

Q1: How does the tert-butyl group influence the reactivity of the amine?

A1: The tert-butyl group has two primary effects:

  • Steric Hindrance: The three bulky methyl groups physically obstruct the nitrogen atom's lone pair, making it a poorer nucleophile compared to less hindered primary or secondary amines.[1] This can be advantageous for preventing unwanted side reactions, such as overalkylation.

  • Electronic Effect: The alkyl groups are electron-donating via an inductive effect. This increases the electron density on the nitrogen atom, making N-Allyl-N-tert-butylamine a relatively strong base despite its reduced nucleophilicity.[1] This basicity can be sufficient to influence reaction mechanisms or require neutralization in certain contexts.

Q2: What are the primary safety and handling considerations for this reagent?

A2: N-Allyl-N-tert-butylamine is a clear, colorless to yellow liquid with a characteristic ammonia-like odor.[3][4] It is classified as a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[3] During combustion, it can produce toxic oxides of nitrogen.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

Q3: I am observing multiple unidentified products. What are the most common side reactions?

A3: Depending on the reaction conditions, several side reactions can occur:

  • Isomerization: The terminal allyl group (prop-2-en-1-yl) can isomerize to the thermodynamically more stable internal (E/Z)-prop-1-en-1-yl isomers, especially in the presence of transition metal catalysts or base.

  • Over-alkylation/Oligomerization: If the amine is used as a nucleophile, it can potentially react multiple times if the electrophile contains more than one reactive site. While less common due to steric hindrance, it's a possibility.[5]

  • Reaction at Nitrogen: In reactions targeting the allyl group, the basic nitrogen can act as a ligand to a metal catalyst, potentially sequestering it or altering its catalytic activity. It can also participate in acid-base reactions.

Troubleshooting Guide: Reaction-Specific Selectivity Issues

This section provides targeted advice for improving selectivity in common reaction classes.

Issue 1: Poor Regioselectivity in Hydroformylation

Q: My hydroformylation reaction on a substrate containing the N-Allyl-N-tert-butylamino moiety is producing a mixture of the linear (n) and branched (iso) aldehydes. How can I selectively form the linear product?

A: Achieving high regioselectivity in hydroformylation is a classic challenge controlled by the interplay of steric and electronic factors at the metal center. The goal is to favor the anti-Markovnikov addition of the formyl group.

Causality: The regiochemical outcome is determined during the migratory insertion of the alkene into the Rh-H bond. Bulky ligands on the rhodium catalyst sterically favor the formation of the less hindered linear alkyl-rhodium intermediate, which subsequently leads to the linear aldehyde.[6][7]

Solutions:

  • Ligand Modification (Primary Solution): The choice of phosphine or phosphite ligand is the most critical factor.

    • Increase Steric Bulk: Switch from less bulky ligands like triphenylphosphine (PPh₃) to bulkier phosphine or phosphite ligands. An excess of these ligands is often beneficial.[7]

    • Utilize Bite Angle Effects: Employ bidentate phosphine ligands with a large natural bite angle (e.g., Xantphos, DPEphos). These ligands preferentially occupy the equatorial positions of the trigonal bipyramidal intermediate, forcing the substrates into a configuration that leads to the linear product.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can often enhance selectivity, as the transition state energy difference between the linear and branched pathways becomes more significant.

    • Pressure: Lowering the syngas (CO/H₂) pressure can sometimes improve linearity, although its effect is highly system-dependent.[8]

Troubleshooting Workflow: Hydroformylation Regioselectivity

G start Poor n:iso Ratio ligand Modify Ligand System start->ligand Primary Strategy conditions Adjust Reaction Conditions start->conditions Secondary Strategy sub_ligand1 Increase Ligand Steric Bulk (e.g., P(o-tolyl)₃) ligand->sub_ligand1 sub_ligand2 Use Wide Bite-Angle Bidentate Ligand (e.g., Xantphos) ligand->sub_ligand2 sub_cond1 Lower Temperature conditions->sub_cond1 sub_cond2 Lower Syngas Pressure conditions->sub_cond2 end Improved Linear Selectivity sub_ligand1->end sub_ligand2->end sub_cond1->end sub_cond2->end

Caption: Decision tree for improving linear selectivity.

Data Summary: Impact of Conditions on Regioselectivity

Catalyst PrecursorLigandPressure (CO/H₂)Temp (°C)n:iso Ratio (Typical)Reference
Rh(acac)(CO)₂PPh₃100 psi45~2:1 to 4:1[8]
Rh(acac)(CO)₂Bulky Phosphite100 psi45>20:1[8]
Rh/ZeoliteNone (Site Isolation)2 MPa120>99:1[6]
Issue 2: Poor Chemoselectivity in Allylic Amination vs. Aziridination

Q: I am attempting a metal-catalyzed allylic C-H amination, but a significant amount of the isomeric aziridine is forming. How can I favor the desired amination product?

A: This is a common chemoselectivity challenge where the catalyst can promote two different pathways: insertion into an allylic C-H bond or addition across the C=C double bond.

Causality: The outcome depends on the trajectory of the substrate's approach to the metal-nitrenoid intermediate. Allylic amination is favored when a C-H bond is geometrically positioned for insertion. Aziridination occurs when the π-system of the alkene attacks the electrophilic nitrenoid. Directing groups on the substrate or chiral ligands on the catalyst can create non-covalent interactions that favor one geometry over the other.[2]

Solutions:

  • Catalyst Control: This is the most effective strategy.

    • Rhodium Paddlewheel Catalysts: Dirhodium(II) catalysts are classics for nitrene transfer. The choice of bridging ligands is key. For example, ion-paired Rh(II) paddlewheel complexes bearing chiral Cinchona alkaloid-derived cations have been shown to use directing effects (e.g., from a nearby alcohol) to strongly favor allylic amination over aziridination.[2]

    • Ruthenium Catalysts: Ru-salen complexes, as reported by Katsuki, are landmark catalysts for achieving high chemo- and enantioselectivity in allylic amination.[2]

  • Substrate Modification: If possible, introduce a directing group (e.g., hydroxyl, amide) near the allyl moiety. This group can coordinate to the catalyst and position the substrate for selective C-H insertion.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's reactivity and the stability of the intermediates for each pathway. Screen non-coordinating solvents like dichloromethane, dichloroethane, or non-polar solvents like hexanes or toluene.

Logical Relationship: Factors Favoring Amination

G outcome Desired Outcome: Allylic Amination catalyst Catalyst Choice - Chiral Rh(II) Paddlewheel - Ru-Salen Complexes catalyst->outcome substrate Substrate Design - Presence of Directing Group (e.g., -OH) substrate->outcome solvent Solvent - Non-coordinating - Low Polarity solvent->outcome

Caption: Key factors influencing chemoselectivity.

Issue 3: Purification Challenges

Q: How can I efficiently remove unreacted N-Allyl-N-tert-butylamine from my reaction mixture, assuming my desired product is neutral or acidic?

A: Unreacted starting amine can complicate purification, especially if it has a similar polarity to the product. The basicity of the amine provides a straightforward method for its removal via a liquid-liquid extraction.

Causality: By washing the organic layer with an aqueous acid solution, the basic amine is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while a neutral organic product remains in the organic phase.[9]

Detailed Protocol: Acidic Wash for Amine Removal

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or ether). Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% citric acid solution.

    • Expert Tip: Using a milder acid like citric acid is advisable if your product is sensitive to strong acids.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated amine salt.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal. A pH check of the aqueous layer can confirm that excess acid is present.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Alternative Method: For products sensitive to any acid, washing with 10% aqueous copper(II) sulfate can be effective. The amine complexes with the copper, and the resulting purple-colored complex is extracted into the aqueous layer.[9]

References

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  • Frontier, A. J. Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Carretero, J. C., et al. (2010). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Ford, A., et al. (2015). Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. ACS Catalysis. [Link]

  • Oschatz, M., et al. (2021). Regioselective hydroformylation of propene catalysed by rhodium-zeolite. Nature Catalysis. [Link]

  • Grobe, J., & Wessels, M. (1995). Studies on the Regioselectivity of the Hydroformylation with Alkenylalkoxysilanes. Zeitschrift für Naturforschung B. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in N-Allyl-N-tert-butylamine Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproduct formation during the synthesis of N-Allyl-N-tert-butylamine using Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the common synthetic challenges and mastering GC-MS interpretation, you can streamline your process, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My GC-MS analysis shows multiple peaks besides my target N-Allyl-N-tert-butylamine. What are the most likely byproducts?

A1: Understanding the Reaction Chemistry

The synthesis of N-Allyl-N-tert-butylamine typically involves the N-alkylation of tert-butylamine with an allyl halide (e.g., allyl bromide). The primary cause of impurity is often the reactivity of the amine nitrogen.[1] Here are the most common byproducts you'll encounter:

  • N,N-diallyl-tert-butylamine (Over-alkylation Product): The product, a secondary amine, is nucleophilic and can react with another molecule of the allyl halide. This "runaway" reaction is a frequent issue in amine alkylations.[1]

  • Unreacted Starting Materials: Residual tert-butylamine and allyl halide may be present, especially if the reaction has not gone to completion.

  • Diallyl ether: This can form if there is moisture in the reaction and the base promotes the reaction of the allyl halide with water or an alcohol solvent.

  • Triallylamine: If your allyl halide starting material was contaminated with diallylamine, this tertiary amine could be an unexpected impurity.

The following diagram illustrates the primary reaction and the most common side reaction pathway.

Caption: Desired vs. side reaction pathways.

Q2: How can I use GC-MS to tentatively identify these byproducts?

A2: A Systematic GC-MS Interpretation Workflow

GC-MS is a powerful tool for separating and identifying volatile compounds. The gas chromatogram separates components based on their boiling points and interactions with the GC column, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting like a molecular fingerprint.

Step-by-Step Identification Protocol:

  • Analyze Retention Times (RT): In general, for a homologous series of compounds on a standard non-polar GC column (like a DB-5ms), the elution order is correlated with boiling point.

    • Early Eluters: Expect to see your lower boiling point starting materials first (e.g., tert-butylamine).

    • Target Peak: N-Allyl-N-tert-butylamine will elute next.

    • Late Eluters: The higher molecular weight, over-alkylated byproduct, N,N-diallyl-tert-butylamine, will have a longer retention time.

  • Examine the Mass Spectra: The key is to look for characteristic fragments. Electron ionization (EI) in the MS source will break the molecules apart in predictable ways.

CompoundMolecular Weight ( g/mol )Expected Key m/z FragmentsNotes on Fragmentation
tert-Butylamine73.1458 , 41The base peak at m/z 58 is due to the loss of a methyl group (-CH3).[2][3][4] The molecular ion at m/z 73 is often very weak or absent.[2]
N-Allyl-N-tert-butylamine 127.23112 , 72, 57, 41Loss of a methyl group gives the strong peak at m/z 112. Loss of the tert-butyl group gives m/z 70. Loss of the allyl group gives m/z 86. The tert-butyl cation (m/z 57) and allyl cation (m/z 41) are also expected.
N,N-diallyl-tert-butylamine167.29152 , 126, 110, 57, 41Loss of a methyl group from the tert-butyl moiety gives the peak at m/z 152. Loss of an allyl group gives m/z 126. The tert-butyl cation (m/z 57) and allyl cation (m/z 41) will also be prominent.

Troubleshooting Guide: Common GC-MS Issues & Solutions

Q3: My amine peaks are tailing significantly. How can I improve the peak shape?

A3: Addressing Active Sites in Your GC System

Amines are notoriously difficult to analyze by GC because their basic nature causes them to interact strongly with any acidic sites in the GC system, leading to poor peak shape (tailing).[5]

Troubleshooting Steps:

  • Inlet Liner Deactivation: The glass inlet liner is a common source of activity. Ensure you are using a liner that has been deactivated (silanized). If tailing persists, consider replacing the liner.

  • Column Choice: Use a column specifically designed for amine analysis or a base-deactivated column. These have surfaces treated to minimize interactions with basic compounds.

  • Column Conditioning: Before analysis, properly condition the column according to the manufacturer's instructions to remove any residual moisture or active contaminants.

  • Column Maintenance: If the column has been in use for a while, the front end may have become contaminated. Trimming 15-30 cm from the front of the column can often restore performance.[6][7]

GC_Troubleshooting_Workflow Start Observe Peak Tailing Liner Check Inlet Liner (Is it deactivated?) Start->Liner Column_Choice Verify Column Type (Base-deactivated?) Liner->Column_Choice [Liner OK] Replace_Liner Replace Inlet Liner Liner->Replace_Liner [Liner is old/not deactivated] Column_Maintenance Perform Column Maintenance Column_Choice->Column_Maintenance [Column OK] Trim Trim 10-30cm from column inlet Column_Maintenance->Trim Condition Re-condition Column Trim->Condition Result Improved Peak Shape Replace_Liner->Result Condition->Result

Caption: Workflow for troubleshooting amine peak tailing.

Q4: I suspect I have byproducts, but the peaks are co-eluting. What can I do to improve separation?

A4: Optimizing Your GC Method

Co-elution occurs when two or more compounds are not sufficiently separated by the GC column. To resolve this, you need to modify your temperature program.

Protocol for Method Optimization:

  • Decrease the Initial Temperature: A lower starting temperature can improve the separation of early eluting, volatile compounds.

  • Slow the Temperature Ramp Rate: A slower ramp rate (e.g., 5-10 °C/min instead of 20 °C/min) gives the compounds more time to interact with the stationary phase, leading to better resolution.

  • Introduce an Isothermal Hold: Adding a hold at a specific temperature where the peaks are close can often improve their separation.

  • Check Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is optimal for your column dimensions. Deviating from the optimal flow can decrease separation efficiency.

A systematic approach to troubleshooting is crucial for efficient problem-solving in a laboratory setting.[6][8]

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • MassBank. (2008). tert-butylamine. [Link]

  • LabRulez GCMS. (Date not available). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • ResearchGate. (Date not available). Appendix B: GC/MS Troubleshooting Quick Reference. [Link]

  • YouTube. (2023). Practical Steps in GC Troubleshooting. [Link]

Sources

Technical Support Center: Optimizing N-Allyl-N-tert-butylamine Synthesis through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of N-Allyl-N-tert-butylamine, with a specific focus on how your choice of solvent can dramatically impact reaction outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing this reaction, enabling you to not only solve common issues but also proactively optimize your synthetic strategy.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the N-allylation of tert-butylamine.

Q1: I am seeing low yields in my N-allylation of tert-butylamine. What are the likely causes related to my solvent choice?

A1: Low yields in the N-allylation of tert-butylamine can often be traced back to the reaction solvent. The primary culprits are typically competing elimination reactions and poor solubility of reactants.

  • Competing Elimination (E2) Reaction: The reaction of tert-butylamine with an allyl halide (e.g., allyl bromide) is a nucleophilic substitution (SN2) reaction. However, due to the steric hindrance of the tert-butyl group, the amine can also act as a base, promoting the elimination of HBr from the allyl bromide to form propadiene, a gaseous byproduct. The choice of solvent can significantly influence the SN2 versus E2 pathway. Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they solvate the cation of the base (e.g., K⁺ from K₂CO₃) but not the anion, leaving the nucleophile (tert-butylamine) more "naked" and reactive towards substitution.[1] In contrast, polar protic solvents can solvate both the cation and the amine, potentially hindering its nucleophilicity and favoring elimination.[2]

  • Poor Solubility: If your base (e.g., potassium carbonate) or the tert-butylamine itself has poor solubility in the chosen solvent, the reaction will be slow and inefficient. While nonpolar solvents might seem attractive to minimize elimination, they often suffer from poor solubility of the inorganic base.

Q2: What is the optimal solvent type for the N-allylation of tert-butylamine?

A2: The optimal solvent for the N-allylation of tert-butylamine is typically a polar aprotic solvent .[1] Common examples include:

  • Acetonitrile (CH₃CN): Offers good solubility for many organic substrates and inorganic bases.

  • N,N-Dimethylformamide (DMF): A powerful solvent that can often enhance reaction rates.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar aprotic solvent that can accelerate SN2 reactions.[3]

  • Tetrahydrofuran (THF): A less polar aprotic solvent, which can be effective, especially when paired with a phase-transfer catalyst.[4]

These solvents are favored because they can dissolve the reactants while minimally solvating the amine nucleophile, thereby promoting the desired SN2 reaction over the competing E2 elimination.[1][2]

Q3: Can I use a protic solvent like ethanol or methanol for this reaction?

A3: While it is possible to use protic solvents, it is generally not recommended for the N-allylation of a sterically hindered amine like tert-butylamine. Protic solvents contain O-H or N-H bonds and can form hydrogen bonds with the amine.[5][6] This hydrogen bonding stabilizes the amine, reducing its nucleophilicity and increasing the likelihood of it acting as a base, which favors the elimination side reaction.[1] If a protic solvent must be used, careful optimization of temperature and reaction time is critical to minimize byproduct formation.

Q4: I am observing the formation of di-allylated and even tri-allylated byproducts. How can solvent choice help in minimizing over-alkylation?

A4: Over-alkylation, the formation of N,N-diallyl-tert-butylamine and the corresponding quaternary ammonium salt, is a common challenge in amine alkylations.[7] While stoichiometry plays a key role (using an excess of the amine), solvent choice can also have an influence. In some cases, a less polar solvent may slow down the reaction rate of the secondary amine product (N-Allyl-N-tert-butylamine) with the allyl halide, thus improving selectivity for the desired mono-allylated product. Additionally, a technique known as "competitive deprotonation/protonation" can be employed, where the choice of base and solvent is crucial for selective alkylation.[8]

Q5: What is Phase-Transfer Catalysis (PTC) and can it be beneficial for my reaction?

A5: Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the reactants are in different phases, such as a solid inorganic base and an organic substrate in a nonpolar solvent.[9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the base anion (e.g., carbonate) into the organic phase, where it can deprotonate the amine, activating it for alkylation.[10][11]

For the N-allylation of tert-butylamine, PTC can be highly advantageous:

  • Wider Solvent Choice: It allows the use of less polar, non-polar, or even solvent-free conditions, which can suppress the E2 elimination pathway.[10][12]

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures with improved yields.

  • Improved Safety and Sustainability: Reduces the need for potentially hazardous polar aprotic solvents.[10]

II. Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation 1. Incorrect Solvent Choice: Use of a protic or nonpolar solvent leading to poor reactivity or solubility. 2. Insufficient Reaction Temperature: Reaction is too slow at the current temperature. 3. Poor Quality Reagents: Degradation of allyl halide or tert-butylamine.1. Switch to a Polar Aprotic Solvent: Use dry acetonitrile, DMF, or DMSO to enhance SN2 reaction rates.[1] 2. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC or GC-MS. Be cautious, as excessive heat can favor elimination. 3. Verify Reagent Purity: Use freshly distilled or purchased reagents.
Significant Amount of Propadiene Byproduct (Observed as gas evolution or in headspace analysis) 1. Solvent Favors Elimination: Use of a protic solvent or a highly polar aprotic solvent at elevated temperatures. 2. Base is too Strong or Sterically Hindered: A very strong or bulky base can preferentially abstract a proton from the allyl halide.1. Use a Less Polar Aprotic Solvent: Consider switching from DMSO or DMF to THF. 2. Employ a Milder Base: Use K₂CO₃ or Cs₂CO₃ instead of stronger bases like hydroxides or alkoxides. 3. Consider Phase-Transfer Catalysis: This allows for the use of non-polar solvents which can disfavor the E2 pathway.[10][12]
Formation of Over-Alkylated Products (Di- and Tri-allylamines) 1. Incorrect Stoichiometry: Insufficient excess of tert-butylamine. 2. Prolonged Reaction Time or High Temperature: These conditions can promote further alkylation of the desired product. 3. Solvent Effects: Highly polar solvents might accelerate the second and third alkylation steps.1. Increase Excess of Tert-butylamine: Use at least 2-3 equivalents of tert-butylamine relative to the allyl halide. 2. Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC-MS). 3. Experiment with Solvent Polarity: A solvent of intermediate polarity, such as THF, might offer better selectivity.
Reaction Stalls Before Completion 1. Incomplete Dissolution of Base: The inorganic base is not fully accessible to the reactants. 2. Formation of Insoluble Amine Salt: The hydrobromide salt of tert-butylamine may precipitate, removing the amine from the reaction.1. Use a Finer Powder of the Base and Stir Vigorously: Increase the surface area of the base. 2. Add a Phase-Transfer Catalyst: This will help to bring the base into the organic phase.[9] 3. Ensure a Sufficient Amount of Base: Use at least 2 equivalents of base to neutralize the HBr formed and to drive the reaction.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Allylation of tert-Butylamine in a Polar Aprotic Solvent
  • To a stirred solution of tert-butylamine (2.0 equivalents) in dry acetonitrile (10 mL per 10 mmol of the limiting reagent), add finely powdered potassium carbonate (2.0 equivalents).

  • Add allyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain N-Allyl-N-tert-butylamine.

Protocol 2: N-Allylation of tert-Butylamine using Phase-Transfer Catalysis
  • To a vigorously stirred mixture of tert-butylamine (1.5 equivalents) and potassium carbonate (2.0 equivalents) in toluene (10 mL per 10 mmol of the limiting reagent), add tetrabutylammonium bromide (0.05 equivalents).

  • Add allyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

IV. Visualizing Reaction Pathways and Solvent Effects

Diagram 1: SN2 vs. E2 Competition

G cluster_reactants Reactants cluster_products Products tert-Butylamine tert-Butylamine Allyl Bromide Allyl Bromide tert-Butylamine->Allyl Bromide Attack at Carbon N-Allyl-N-tert-butylamine N-Allyl-N-tert-butylamine Allyl Bromide->N-Allyl-N-tert-butylamine SN2 Pathway (Favored in Polar Aprotic Solvents) Propadiene Propadiene Allyl Bromide->Propadiene E2 Pathway (Favored in Protic Solvents) Base Base Base->Allyl Bromide Proton Abstraction Solvent Solvent

Caption: Competing SN2 and E2 pathways in the N-allylation of tert-butylamine.

Diagram 2: Role of Solvent in SN2 Reaction

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) node_protic Amine H-Bonded Amine (Solvated) node_protic_result Reduced Nucleophilicity Favors E2 node_protic:f1->node_protic_result node_aprotic Amine 'Naked' Amine (Poorly Solvated) node_aprotic_result Enhanced Nucleophilicity Favors SN2 node_aprotic:f1->node_aprotic_result

Caption: Influence of protic vs. aprotic solvents on amine nucleophilicity.

V. Quantitative Data Summary

Table 1: Properties of Common Solvents and Their Impact on N-Allylation
SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)General Impact on N-Allylation of tert-Butylamine
Toluene Nonpolar2.4111Low reaction rate, but can suppress E2. Good for PTC.
Tetrahydrofuran (THF) Polar Aprotic7.666Moderate reaction rate, good balance between SN2 and E2.[4]
Acetonitrile Polar Aprotic37.582Good reaction rate, generally favors SN2.
DMF Polar Aprotic36.7153High reaction rate, strongly favors SN2.
DMSO Polar Aprotic46.7189Very high reaction rate, strongly favors SN2.
Ethanol Polar Protic24.678Slower SN2 rate, increased risk of E2 elimination.[13]
Water Polar Protic80.1100Not recommended due to high risk of elimination and potential for hydrolysis of the allyl halide.[14]

VI. References

  • Organic Syntheses. tert-BUTYLAMINE. Available at: [Link]

  • Journal of Organic Chemistry. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. Available at: [Link]

  • YouTube. Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! Available at: [Link]

  • Google Patents. Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Available at:

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available at: [Link]

  • Google Patents. A new synthesis process of tert-butylamine. Available at:

  • ResearchGate. How to purify p-amino tert butyl benzamide? Available at: [Link]

  • Wikipedia. tert-Butylamine. Available at: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Sciencemadness.org. Tert-butyl alkylation with t-BuBr. Available at: [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available at: [Link]

  • ResearchGate. Studies of tertiary amine oxides. Part 7. Solvent effects on the rearrangement of N-arylamine oxides to O-arylhydroxylamines. The S Ni mechanism. Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • NIH. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available at: [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available at: [Link]

  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available at: [Link]

  • ACS Publications. Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Available at: [Link]

  • n-BUTYLAMINE. Available at: [Link]

  • YouTube. Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available at: [Link]

  • MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Available at: [Link]

  • University of South Florida. Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: [Link]

  • GalChimia. R&D work: Alkylation of amines with alkylboronic acids. Available at: [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Advances in Consumer Research. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Available at: [Link]

  • NIH. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

  • NIH. N-Methyl-tert-butylamine. Available at: [Link]

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Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Allyl-N-tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns observed in a mass spectrum offer a veritable fingerprint of a molecule, providing critical insights into its constituent parts and their connectivity. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of N-Allyl-N-tert-butylamine, a secondary amine of interest in various synthetic applications. By comparing its fragmentation behavior with structurally related amines, we aim to furnish a comprehensive resource for its unambiguous identification and characterization.

The Foundational Principle: Alpha-Cleavage in Amine Fragmentation

The fragmentation of aliphatic amines under electron ionization is predominantly governed by a well-established mechanism known as α-cleavage.[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation and an alkyl radical.[2] The stability of the resulting cation makes this fragmentation pathway highly favorable, often resulting in the most abundant ions (the base peak) in the mass spectrum. The presence of a nitrogen atom also dictates that molecules with an odd number of nitrogen atoms will have an odd molecular weight, a principle known as the nitrogen rule.[1]

Predicted Fragmentation Pattern of N-Allyl-N-tert-butylamine

N-Allyl-N-tert-butylamine possesses two distinct substituents on the nitrogen atom: an allyl group (CH₂=CH-CH₂-) and a tert-butyl group (-C(CH₃)₃). This structure presents two potential sites for the characteristic α-cleavage.

Pathway A: Cleavage of the tert-butyl group

This pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group. This is a classic fragmentation for tert-butylamines, as the loss of a methyl group leads to a highly stable tertiary carbocation adjacent to the nitrogen. This cleavage is expected to be a major fragmentation route.

  • Molecular Ion (M•⁺): m/z 127

  • Fragmentation: Loss of a methyl radical (•CH₃, 15 u)

  • Resulting Ion: [M - 15]⁺ at m/z 112. This ion is expected to be a significant peak, potentially the base peak.

Pathway B: Cleavage of the allyl group

Alpha-cleavage can also occur within the allyl group, specifically the C-C bond adjacent to the nitrogen. This would result in the loss of a vinyl radical (•CH=CH₂).

  • Molecular Ion (M•⁺): m/z 127

  • Fragmentation: Loss of an ethyl radical (•C₂H₅) is less likely directly from the allyl group. A more probable fragmentation of the allyl moiety is the loss of the entire group or rearrangements. A direct cleavage of the C-N bond can lead to the formation of an allyl cation.

  • Resulting Ion: A fragment corresponding to the loss of the allyl group (•C₃H₅, 41 u) would result in an ion at m/z 86. Conversely, the formation of the allyl cation would give a peak at m/z 41.

Other Potential Fragmentations:

  • Loss of the entire tert-butyl group: Cleavage of the N-C(tert-butyl) bond would result in the loss of a tert-butyl radical (•C₄H₉, 57 u), leading to a fragment at m/z 70.

  • Loss of isobutylene: A common rearrangement for tert-butyl groups involves the loss of a neutral isobutylene molecule (C₄H₈, 56 u), which would produce a fragment at m/z 71.

Based on these predictions, the key fragments to expect in the EI mass spectrum of N-Allyl-N-tert-butylamine are summarized in the table below.

Predicted Fragment Ionm/zProposed Fragmentation PathwayExpected Relative Abundance
[M]⁺127Molecular IonLow to moderate
[M - CH₃]⁺112α-cleavage of the tert-butyl groupHigh (likely base peak)
[M - C₃H₅]⁺86Loss of the allyl radicalModerate
[M - C₄H₈]⁺71Loss of isobutylene via rearrangementModerate
[M - C₄H₉]⁺70Loss of the tert-butyl radicalModerate
[C₃H₅]⁺41Allyl cationModerate to high
[C₄H₉]⁺57tert-butyl cationModerate

Comparative Analysis with Structurally Related Amines

To substantiate our predictions and provide a robust comparative framework, we will examine the documented mass spectra of several related amines.

tert-Butylamine (C₄H₁₁N)

The mass spectrum of tert-butylamine is dominated by a base peak at m/z 58, resulting from the loss of a methyl radical via α-cleavage.[3][4] The molecular ion at m/z 73 is often weak or absent.[3] This strongly supports the prediction that the [M - 15]⁺ ion will be a major fragment for N-Allyl-N-tert-butylamine.

N-Butyl-tert-butylamine (C₈H₁₉N)

The NIST database entry for N-Butyl-tert-butylamine shows a prominent peak at m/z 114, which corresponds to the loss of a methyl group ([M - 15]⁺).[5] The base peak is at m/z 86, resulting from the loss of a propyl radical from the n-butyl group. This demonstrates that α-cleavage is a dominant fragmentation pathway for secondary amines containing a tert-butyl group.

Di-tert-butylamine (C₈H₁₉N)

The fragmentation of di-tert-butylamine is also characterized by the loss of a methyl group, giving a strong peak at m/z 114.[6] The base peak is often observed at m/z 72, corresponding to the loss of a tert-butyl radical.

N-Allylmethylamine (C₄H₉N)

For N-Allylmethylamine, the mass spectrum shows a base peak at m/z 44, which arises from α-cleavage with the loss of a vinyl radical.[7] A significant peak at m/z 41 corresponding to the allyl cation is also observed.[7] This highlights the characteristic fragmentation of the N-allyl moiety.

Diallylmethylamine (C₇H₁₃N)

In the case of diallylmethylamine, the fragmentation is dominated by the loss of an allyl radical to give a prominent peak at m/z 70.[8] The allyl cation at m/z 41 is also a major fragment.[8]

Visualizing the Fragmentation Pathways

To visually represent the predicted fragmentation of N-Allyl-N-tert-butylamine and its comparison with related amines, the following diagrams are provided.

N_Allyl_N_tert_butylamine_Fragmentation M N-Allyl-N-tert-butylamine (M•⁺, m/z 127) F112 [M - CH₃]⁺ m/z 112 M->F112 - •CH₃ (α-cleavage) F86 [M - C₃H₅]⁺ m/z 86 M->F86 - •C₃H₅ F71 [M - C₄H₈]⁺ m/z 71 M->F71 - C₄H₈ (rearrangement) F41 [C₃H₅]⁺ m/z 41 M->F41 allyl fragment

Caption: Predicted major fragmentation pathways of N-Allyl-N-tert-butylamine.

Comparative_Fragmentation cluster_target N-Allyl-N-tert-butylamine cluster_comp1 tert-Butylamine cluster_comp2 N-Allylmethylamine Target_M M•⁺ (m/z 127) Target_F1 [M-15]⁺ (m/z 112) Target_M->Target_F1 α-cleavage Comp2_M M•⁺ (m/z 71) Target_M->Comp2_M Structural similarity Comp1_F1 [M-15]⁺ (m/z 58) Target_F1->Comp1_F1 Similar t-butyl fragmentation Comp1_M M•⁺ (m/z 73) Comp1_M->Comp1_F1 α-cleavage Comp2_F1 [M-27]⁺ (m/z 44) Comp2_M->Comp2_F1 α-cleavage

Caption: Comparison of key fragmentation pathways.

Experimental Protocols

For researchers seeking to verify these predictions, the following is a generalized protocol for acquiring the EI mass spectrum of N-Allyl-N-tert-butylamine.

Sample Preparation and Introduction
  • Sample Purity: Ensure the sample of N-Allyl-N-tert-butylamine is of high purity to avoid interference from impurities.

  • Solvent: If necessary, dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

  • Introduction Method: Introduce the sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or directly via a heated direct insertion probe.

Mass Spectrometer Settings (Electron Ionization)
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 35-300

  • Scan Speed: 1000 amu/s

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

Conclusion

The mass spectrometry fragmentation pattern of N-Allyl-N-tert-butylamine is predicted to be dominated by α-cleavage of the tert-butyl group, leading to a prominent ion at m/z 112. Other significant fragments arising from the loss of the allyl group and rearrangements of the tert-butyl group are also expected. By comparing these predicted fragments with the known fragmentation patterns of structurally related amines, researchers can confidently identify N-Allyl-N-tert-butylamine in complex mixtures and gain valuable structural information. This guide provides the theoretical framework and practical considerations necessary for the successful mass spectrometric analysis of this and similar compounds.

References

  • Pearson Education. The mass spectrum of tert-butylamine follows shows an intense bas...[Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243522, n-Tert-butylprop-2-yn-1-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69391, N-Methylallylamine. [Link]

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A Comparative Guide to the Reactivity of N-Allyl-N-tert-butylamine and N-Allyl-N-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Amines, in particular, are fundamental building blocks, and understanding the nuanced reactivity of structurally similar amines is paramount. This guide provides an in-depth, objective comparison of the reactivity of N-Allyl-N-tert-butylamine and N-allyl-N-butylamine, supported by foundational chemical principles and detailed experimental protocols.

Theoretical Framework: Steric Hindrance vs. Electronic Effects

The reactivity of these two tertiary amines is governed by the interplay of two primary factors: the steric bulk and the electronic (inductive) effect of the butyl substituent.

  • Steric Hindrance: The most significant difference between the two molecules is the steric environment around the nitrogen atom. The tert-butyl group in N-Allyl-N-tert-butylamine is substantially bulkier than the linear n-butyl group in its counterpart.[1][2] This steric congestion directly impacts the accessibility of the nitrogen's lone pair of electrons, which is crucial for its function as a nucleophile. Reactions requiring the direct attack of the nitrogen atom on an electrophile are expected to be significantly slower for the tert-butyl derivative.[1]

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and, consequently, its basicity and nucleophilicity.[3] The three methyl groups in the tert-butyl substituent provide a slightly stronger inductive effect compared to the n-butyl group. This would suggest that, electronically, N-Allyl-N-tert-butylamine should be a slightly stronger base.[1][2] However, as we will explore, this electronic advantage is often overshadowed by the dominant steric effect.

The fundamental properties of the parent primary amines, n-butylamine and tert-butylamine, highlight these competing effects. The pKa of the conjugate acid of n-butylamine is approximately 10.78, while that of tert-butylamine is around 10.68.[4][5][6] This indicates they have very similar basicities in aqueous solution, where solvation effects also play a crucial role in stabilizing the corresponding ammonium cations.[7] For reactions in organic solvents, the intrinsic properties of steric hindrance and nucleophilicity become more pronounced.

Figure 1: Comparison of the chemical structures of N-Allyl-N-tert-butylamine and N-allyl-N-butylamine.

Experimental Comparison of Nitrogen Nucleophilicity

To empirically measure the difference in reactivity at the nitrogen center, a classic SN2 reaction, the Menshutkin reaction (quaternization), is an ideal model.[8] This reaction's rate is highly sensitive to steric hindrance at the nucleophilic nitrogen.

Experiment 1: Quaternization with Methyl Iodide

The reaction of the tertiary amines with an excess of methyl iodide will yield the corresponding quaternary ammonium salt. The rate of this reaction serves as a direct proxy for the nucleophilicity of the amine.

Figure 2: General workflow for the comparative quaternization experiment.

Detailed Experimental Protocol
  • Preparation: In two separate 25 mL round-bottom flasks, dissolve N-Allyl-N-tert-butylamine (1.0 mmol) and N-allyl-N-butylamine (1.0 mmol) in 5 mL of acetonitrile, respectively.

  • Reaction Initiation: To each flask, add methyl iodide (3.0 mmol, 3 eq.) at room temperature (25°C) with magnetic stirring. Start a timer for each reaction.

  • Monitoring: Monitor the progress of the reaction every 30 minutes by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting amine.

  • Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude solid is then triturated with cold diethyl ether, filtered, and dried under vacuum to yield the pure quaternary ammonium iodide salt.[8]

  • Analysis: Record the time to completion and the isolated yield for each reaction. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results & Discussion
Amine SubstrateExpected Time to CompletionExpected YieldRationale
N-allyl-N-butylamine 2-4 hours>95%The nitrogen atom is sterically accessible, allowing for a rapid SN2 reaction with methyl iodide.
N-Allyl-N-tert-butylamine 24-48 hours70-85%The bulky tert-butyl group severely hinders the approach of the electrophile, drastically slowing the reaction rate.[1]

The results are expected to clearly demonstrate that N-allyl-N-butylamine is a significantly more potent nucleophile than its tert-butyl counterpart. The steric shield provided by the t-butyl group creates a high activation energy barrier for the formation of the transition state in the SN2 reaction, thus retarding the reaction rate.

Experimental Comparison of Alkene Reactivity

The second reactive site in these molecules is the allyl C=C double bond. Its reactivity is typically probed via electrophilic addition reactions. In this case, the influence of the nitrogen substituent is more remote, so the differences in reactivity are expected to be more subtle compared to reactions at the nitrogen center.

Experiment 2: Bromination of the Alkene

The addition of bromine (Br₂) across the double bond is a classic method to assess alkene reactivity. The reaction proceeds through a cyclic bromonium ion intermediate.

Figure 3: Mechanism of electrophilic addition of bromine to the allyl group.

Detailed Experimental Protocol
  • Preparation: In two separate 50 mL round-bottom flasks equipped with a dropping funnel and protected from light, dissolve N-Allyl-N-tert-butylamine (1.0 mmol) and N-allyl-N-butylamine (1.0 mmol) in 10 mL of dichloromethane (DCM), respectively. Cool the solutions to 0°C in an ice bath.

  • Reaction: Prepare a 1.0 M solution of bromine in DCM. Add the bromine solution dropwise to each amine solution with stirring. The disappearance of the characteristic red-brown bromine color indicates its consumption.

  • Monitoring: Continue the addition until a faint, persistent bromine color remains. Monitor the reaction by TLC to confirm the full consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the isolated yield of the resulting dibromo-adduct.

Expected Results & Discussion
Amine SubstrateExpected YieldRationale
N-allyl-N-butylamine >90%The reaction should proceed cleanly and efficiently as a standard electrophilic addition.
N-Allyl-N-tert-butylamine >90%The reaction rate and yield are expected to be very similar to the n-butyl analogue.

In this experiment, the difference in reactivity is expected to be minimal. The reaction occurs at the double bond, which is two carbons away from the sterically different butyl groups. Therefore, the steric hindrance of the t-butyl group has a negligible effect on the approach of the bromine molecule to the pi-system of the alkene. The slightly stronger electron-donating nature of the t-butyl group might subtly increase the electron density of the double bond, but this effect is generally too small to cause a significant difference in reaction rate or yield under these conditions.

Conclusion

This comparative guide demonstrates that the reactivity of N-Allyl-N-tert-butylamine and N-allyl-N-butylamine is highly dependent on the reaction site.

  • For reactions involving the nitrogen lone pair , such as alkylation, acylation, or coordination, N-allyl-N-butylamine is significantly more reactive . Its less hindered n-butyl group allows for much easier access to the nucleophilic nitrogen.

  • For reactions involving the allyl double bond , such as electrophilic addition, the two compounds exhibit nearly identical reactivity . The steric and electronic differences of the butyl groups are too distant from the reaction center to exert a significant influence.

For synthetic chemists, this means that N-allyl-N-butylamine is the superior choice for applications requiring a nucleophilic tertiary amine. Conversely, if the goal is to use the allyl group as a handle for further functionalization while maintaining a sterically encumbered amine for other purposes (e.g., to prevent undesired side reactions at the nitrogen), N-Allyl-N-tert-butylamine would be the more strategic choice.

References

  • Fiveable. (n.d.). Tert-butylamine. Retrieved from [Link]

  • Wikipedia. (2023). n-Butylamine. Retrieved from [Link]

  • PubChem. (n.d.). n-Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Retrieved from [Link]

  • vCalc. (2021). pKa of tert-Butylamine. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Huy, V. Q., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377.
  • Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

  • Rawat, M., et al. (2011). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 7, 830–835.

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A Comparative Guide to Validated Analytical Methods for N-Allyl-N-tert-butylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of specific molecules is paramount. N-Allyl-N-tert-butylamine, a secondary amine with potential applications as a building block in organic synthesis, requires robust analytical methods to ensure quality control and proper stoichiometric use. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of N-Allyl-N-tert-butylamine, designed for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, available instrumentation, and the intended application. This document will focus on two principal chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a critical evaluation of their respective strengths and weaknesses for the analysis of N-Allyl-N-tert-butylamine.

The Analytical Challenge: Quantifying a Volatile Secondary Amine

N-Allyl-N-tert-butylamine (C7H15N, M.W. 113.20 g/mol ) is a relatively small and volatile molecule with a boiling point of 112°C.[1] Its secondary amine functionality presents specific analytical considerations. Direct analysis by HPLC with UV detection is challenging due to the lack of a significant chromophore. Gas chromatography, on the other hand, is well-suited for volatile amines. However, peak tailing can be an issue due to interactions with active sites on the column. Therefore, careful method development and validation are crucial for reliable quantification.

Head-to-Head Comparison: GC vs. HPLC

This guide will explore two primary, validated approaches for the quantification of N-Allyl-N-tert-butylamine:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS): A direct injection or headspace approach suitable for volatile analytes.

  • Reversed-Phase High-Performance Liquid Chromatography with UV or Fluorescence Detection (RP-HPLC-UV/FLD) following Pre-column Derivatization: An indirect method that enhances sensitivity and chromatographic performance.

The following sections will delve into the experimental protocols, performance characteristics, and underlying principles of each technique.

Method 1: Gas Chromatography (GC-FID/MS)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Given the volatility of N-Allyl-N-tert-butylamine, GC is a natural choice for its analysis. Coupling GC with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification provides a versatile analytical solution.

Expertise & Experience: Why GC is a Strong Candidate

The choice of GC is underpinned by the physicochemical properties of N-Allyl-N-tert-butylamine. Its relatively low boiling point allows for easy volatilization in the GC inlet without degradation. The primary challenge with analyzing amines by GC is their basicity, which can lead to interactions with acidic silanol groups on the surface of the column and inlet liner, resulting in poor peak shape (tailing) and reduced sensitivity. To mitigate this, base-deactivated columns are employed. A capillary column with a bonded and cross-linked, base-deactivated polyethylene glycol (PEG) stationary phase, such as a DB-CAM or similar, is recommended for the analysis of amines.[2]

Experimental Protocol: GC-FID/MS for N-Allyl-N-tert-butylamine

This protocol is a robust starting point, and further optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing N-Allyl-N-tert-butylamine.

  • Dissolve the sample in a suitable solvent, such as methanol or N,N-dimethylformamide (DMF).[3]

  • Prepare a series of calibration standards of N-Allyl-N-tert-butylamine in the same solvent.

2. GC-FID/MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent base-deactivated column.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

  • Detector (MS - for confirmation):

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200. The mass spectrum of the structurally similar tert-butylamine shows a base peak at m/z 58, which can be a useful diagnostic ion.[5]

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Standards Prepare Standards Calibrate Calibration Curve Standards->Calibrate Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of N-Allyl-N-tert-butylamine by GC-FID/MS.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

Expertise & Experience: The Rationale for Derivatization

Derivatization serves a dual purpose: it introduces a chromophore or fluorophore for sensitive detection and modifies the polarity of the analyte to improve its retention and peak shape on a reversed-phase column.[6] A common and effective derivatizing reagent for primary and secondary amines is o-phthalaldehyde (OPA) in the presence of a thiol.[7] This reaction is rapid and produces a stable isoindole derivative that can be detected at low concentrations.

Experimental Protocol: RP-HPLC-UV/FLD of Derivatized N-Allyl-N-tert-butylamine

1. Derivatization Reagent Preparation:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

2. Sample and Standard Derivatization:

  • To 100 µL of the sample or standard solution in a suitable solvent (e.g., methanol/water), add 100 µL of the OPA reagent.

  • Mix well and allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC-UV/FLD Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 30-70% B.

    • 15-17 min: 70-30% B.

    • 17-20 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 340 nm.

    • Fluorescence: Excitation at 340 nm, Emission at 455 nm.

4. Method Validation:

  • As with the GC method, a full validation according to ICH guidelines is necessary to ensure the reliability of the results.[8]

HPLC Workflow with Derivatization Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV/FLD Analysis cluster_data Data Processing Sample Prepare Sample/Standard Solution Derivatize Add OPA Reagent Sample->Derivatize React React for 2 min Derivatize->React Inject Inject into HPLC React->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for N-Allyl-N-tert-butylamine quantification by HPLC with pre-column derivatization.

Performance Comparison

The choice between GC and HPLC will depend on the specific analytical needs. The following table provides a comparative summary of the expected performance characteristics of each method.

ParameterGas Chromatography (GC-FID/MS)HPLC with Pre-column Derivatization (HPLC-UV/FLD)
Specificity High, especially with MS detection.High, due to selective derivatization and chromatographic separation.
Sensitivity (LOQ) Expected to be in the low ppm (µg/g) range.[2]Expected to be in the low ppm range (e.g., 2.8 ppm for tert-butylamine).[7]
Linearity Excellent (R² > 0.99).[4]Excellent (R² > 0.999).[7]
Precision (RSD) Typically < 5%.Typically < 2%.
Accuracy (Recovery) Generally 90-110%.Generally 95-105%.
Sample Throughput Moderate, run times are typically 15-20 minutes.Lower, due to the additional derivatization step.
Instrumentation Cost Moderate to High (especially for GC-MS).Moderate.
Ease of Use Relatively straightforward for direct injection.More complex due to the derivatization step.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography with pre-column derivatization are viable and robust techniques for the validated quantification of N-Allyl-N-tert-butylamine.

  • GC-FID/MS is recommended for its simplicity, high specificity (especially with MS), and suitability for volatile amines. It is the more direct approach and should be considered the primary technique if the instrumentation is available.

  • RP-HPLC-UV/FLD with pre-column derivatization is an excellent alternative that offers high sensitivity and is suitable for laboratories that are more heavily invested in liquid chromatography. The derivatization step adds complexity but yields a highly sensitive and reliable method.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix, available equipment, and throughput considerations. It is imperative that whichever method is chosen, it is fully validated to ensure the integrity and accuracy of the analytical results.

References

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).
  • CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents. (n.d.).
  • Validation results for tert-butylamine method | Download Scientific Diagram - ResearchGate. (n.d.).
  • tert-BUTYLAMINE - Organic Syntheses Procedure. (n.d.).
  • Jagota, N. K., Chetram, A. J., & Nair, J. B. (1996). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Journal of Chromatography A, 739(1-2), 343–349. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
  • (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - ResearchGate. (n.d.).
  • Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine in tigecycline drug substance | Request PDF - ResearchGate. (n.d.).
  • CAS No : 16486-68-3 | Product Name : N-Allyl-N-tert-butylamine | Pharmaffiliates. (n.d.).
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. (n.d.).
  • N-Allyl-N-tert-butylamine 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
  • The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-Allyl-N-tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of N-Allyl-N-tert-butylamine, focusing on the critical role of Personal Protective Equipment (PPE). As researchers, scientists, and drug development professionals, your safety is paramount. This document is designed to be your preferred source for laboratory safety, building a foundation of trust through value-added information that extends beyond the product itself.

Understanding the Hazard: Why N-Allyl-N-tert-butylamine Demands Respect

N-Allyl-N-tert-butylamine is a highly flammable and corrosive liquid and vapor that can cause severe skin burns and eye damage.[1] Like many aliphatic amines, it is crucial to handle this compound with the utmost care due to its hazardous properties. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation can be toxic, and ingestion is harmful.[2] The vapor may form explosive mixtures with air, and can travel to a source of ignition and flash back.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the risk assessment and handling protocol.

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for workers to protect them from chemical hazards.[4][5] This guide will delineate the specific PPE required for handling N-Allyl-N-tert-butylamine, explaining the rationale behind each selection to ensure a self-validating system of safety.

Core Directive: A Multi-Layered Approach to Personal Protection

A robust PPE program for N-Allyl-N-tert-butylamine is built on a hierarchy of controls, with PPE as the last line of defense. This guide, however, will focus specifically on the selection, use, and maintenance of that final, critical barrier.

Step 1: Hazard Assessment and PPE Selection

Before any handling of N-Allyl-N-tert-butylamine, a thorough hazard assessment must be conducted to determine the potential for exposure.[4] This assessment will inform the selection of appropriate PPE. The following table summarizes the recommended PPE for various tasks involving this chemical.

TaskRequired PPE
Low-Level/Indirect Exposure Safety glasses with side shields, nitrile or neoprene gloves.[6]
Direct Handling/Transfer Chemical splash goggles, face shield, chemical-resistant gloves (e.g., butyl rubber, Viton®), flame-resistant lab coat or coveralls, closed-toe shoes.
High-Risk Operations/Spills Full-face respirator with an appropriate cartridge for organic vapors and amines, encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, chemical-resistant boots.[7]

Rationale for Selection:

  • Eye and Face Protection: Due to its corrosive nature, N-Allyl-N-tert-butylamine can cause severe eye damage, including blindness.[3] Chemical splash goggles are essential to prevent splashes. A face shield should be worn in conjunction with goggles during tasks with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin burns.[1][2] The choice of glove material should be based on the manufacturer's compatibility data for N-Allyl-N-tert-butylamine or similar amines. Double gloving (wearing two pairs of gloves) is recommended for added protection.[8]

  • Body Protection: Flame-resistant and impervious clothing is necessary to protect against the flammability and corrosivity of the chemical.[9] A lab coat is a minimum requirement, while a chemical-resistant apron or coverall provides greater protection.

  • Respiratory Protection: Inhalation of N-Allyl-N-tert-butylamine vapors can be toxic. A full-face respirator with an appropriate cartridge should be used when engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits, or during emergency situations.[10][11]

Step 2: Donning and Doffing Procedures

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab coat or coveralls

  • Inner gloves

  • Respirator

  • Goggles and face shield

  • Outer gloves

Doffing Sequence:

  • Outer gloves (dispose of properly)

  • Face shield and goggles (clean and store)

  • Lab coat or coveralls (remove by rolling it away from the body)

  • Respirator (clean and store)

  • Inner gloves (dispose of properly)

  • Wash hands thoroughly with soap and water.

This systematic approach minimizes the risk of transferring hazardous materials to your skin or clothing.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Ventilation: Always handle N-Allyl-N-tert-butylamine in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[1][9]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][12]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where N-Allyl-N-tert-butylamine is handled.[9][13] Wash hands thoroughly after handling.[12]

Storage Protocol
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][14]

  • Keep containers tightly closed to prevent the escape of vapors.[1][9]

  • Store in a fireproof place.[13]

Spill Response Protocol

In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert absorbent (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[3][15] Use spark-proof tools for cleanup.[3] For large spills, contact your institution's emergency response team.

Disposal Plan

Dispose of N-Allyl-N-tert-butylamine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][12] Do not dispose of it down the drain.[15] Leave chemicals in their original containers and do not mix with other waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with N-Allyl-N-tert-butylamine.

PPE_Selection_Workflow PPE Selection Workflow for N-Allyl-N-tert-butylamine cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_actions Required Actions & PPE start Start: Task Involving N-Allyl-N-tert-butylamine risk_level Assess Risk of Exposure (Splash, Inhalation, Contact) start->risk_level low_risk Low Risk (e.g., indirect handling) risk_level->low_risk Low medium_risk Medium Risk (e.g., direct handling, transfer) risk_level->medium_risk Medium high_risk High Risk (e.g., spill, high concentration) risk_level->high_risk High low_ppe Safety Glasses Nitrile/Neoprene Gloves low_risk->low_ppe medium_ppe Chemical Goggles & Face Shield Chemical-Resistant Gloves Flame-Resistant Lab Coat medium_risk->medium_ppe high_ppe Full-Face Respirator Encapsulated Suit Double Chemical-Resistant Gloves Chemical-Resistant Boots high_risk->high_ppe end_node Proceed with Task Following All Safety Protocols low_ppe->end_node medium_ppe->end_node high_ppe->end_node

Caption: A flowchart for selecting appropriate PPE based on the assessed risk of exposure to N-Allyl-N-tert-butylamine.

Conclusion: Fostering a Culture of Safety

The safe handling of N-Allyl-N-tert-butylamine is a shared responsibility that begins with a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, you are not only protecting yourself but also contributing to a safer laboratory environment for everyone. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • n-BUTYLAMINE AR - Loba Chemie. (n.d.). Retrieved from [Link]

  • TERT-BUTYLAMINE AR MSDS CAS No: 75-64-9 MSDS - Loba Chemie. (2017, August 16). Retrieved from [Link]

  • Common Name: tert-BUTYLAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • 1910.132 - General requirements. | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]

  • Safety Data Sheet: n-Butylamine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - n-Butylamine. (n.d.). CDC. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • AMINES, ALIPHATIC: METHOD 2010, Issue 2. (1994, August 15). NIOSH. Retrieved from [Link]

  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]

  • AMINES, AROMATIC: METHOD 2002, Issue 2. (1994, August 15). NIOSH. Retrieved from [Link]

  • OSHA Regulations for Chemical Protective Clothing - International Enviroguard. (2019, April 8). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.